VU0240382
説明
特性
分子式 |
C17H13NO |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
InChIキー |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of the Kir2.1 Inhibitor ML133 (VU0240382)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the mechanism of action of ML133, a selective inhibitor of the inwardly rectifying potassium channel Kir2.1. While the initial query referenced VU0240382, the available scientific literature extensively characterizes ML133 as the primary tool compound for studying Kir2.1 inhibition. It is highly probable that this compound is an internal designation for ML133 or a closely related analog from the same chemical series. This document will, therefore, focus on the well-established data for ML133.
Introduction to Kir2.1 Channels
Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining the resting membrane potential and regulating cellular excitability in various cell types, including neurons, cardiac myocytes, and glial cells.[1] The Kir2.1 channel, encoded by the KCNJ2 gene, is a classical inward rectifier, meaning it allows potassium ions (K+) to flow more readily into the cell than out.[2][3] Structurally, Kir2.1 channels are tetramers, with each subunit comprising two transmembrane helices and cytoplasmic N- and C-termini.[4][5] The pore of the channel is formed by the four subunits and contains a selectivity filter for K+. The inward rectification property is due to voltage-dependent block of the pore by intracellular polyamines and magnesium ions.[3][5]
Pharmacological Profile of ML133
ML133 is a potent and selective small-molecule inhibitor of the Kir2.x family of channels.[1][6][7] Its inhibitory action is pH-dependent, with increased potency at more alkaline pH.[6][7]
The following tables summarize the quantitative data for ML133's inhibitory activity against various ion channels.
Table 1: Inhibitory Potency of ML133 on Kir2.x Channels
| Channel | Species | IC50 (μM) at pH 7.4 | IC50 (nM) at pH 8.5 | Reference |
| Kir2.1 | mouse | 1.8 | 290 | [6][7] |
| Kir2.2 | human | 2.9 | - | |
| Kir2.3 | human | 4.0 | - | |
| Kir2.6 | human | 2.8 | - |
Table 2: Selectivity Profile of ML133 Against Other Kir Channels and hERG
| Channel | Species | IC50 (μM) | Reference |
| Kir1.1 (ROMK) | rat | > 300 | [6] |
| Kir4.1 | rat | 76 | [6] |
| Kir7.1 | human | 33 | [6] |
| hERG | - | >30 (inactive) | [6] |
Table 3: Cytochrome P450 Inhibition Profile of ML133
| Enzyme | IC50 (μM) | Reference |
| CYP1A2 | 3.3 | [6][8] |
| CYP2C9 | > 30 | [6][8] |
| CYP2D6 | 0.13 | [6][8] |
| CYP3A4 | > 30 | [6][8] |
Mechanism of Action
ML133 acts as a pore blocker of the Kir2.1 channel.[1] This direct inhibition of the channel's ion-conducting pathway prevents the influx of K+ ions, leading to depolarization of the cell membrane. The site of action is believed to be intracellular, with the uncharged form of the molecule crossing the cell membrane and the protonated, charged form blocking the channel from the inside. This is supported by the pH-dependent nature of its potency.[6]
Mutagenesis studies have identified specific amino acid residues within the second transmembrane segment (M2) of Kir2.1 that are critical for ML133's inhibitory activity. Specifically, residues Asp172 and Ile176 are key molecular determinants for the potency of ML133.[6][8]
Caption: Mechanism of action of ML133 on the Kir2.1 channel.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ML133.
This technique is used to directly measure the ion currents flowing through the Kir2.1 channels in the membrane of a single cell.
Objective: To determine the inhibitory effect of ML133 on Kir2.1 channel currents and to calculate its IC50 value.
Materials:
-
HEK293 cells stably expressing the Kir2.1 channel.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Bath solution (extracellular): 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 or 8.5 with KOH).[7]
-
Pipette solution (intracellular): (A typical composition would be) 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH adjusted to 7.2 with KOH).
-
ML133 stock solution in DMSO.
Procedure:
-
HEK293 cells expressing Kir2.1 are cultured on glass coverslips.
-
A coverslip is transferred to the recording chamber on the microscope stage and perfused with the bath solution.
-
A micropipette with a resistance of 3-4 MΩ is filled with the pipette solution and brought into contact with a cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential, and voltage steps or ramps are applied to elicit Kir2.1 currents. A typical voltage protocol involves a step to -100 mV to record the inward current, followed by a voltage ramp from -100 mV to +100 mV.[6] This protocol is repeated at regular intervals (e.g., every 10 seconds).
-
After a stable baseline recording is established, ML133 at various concentrations is applied to the bath solution.
-
The inhibition of the Kir2.1 current is measured as the percentage decrease in current amplitude after the application of ML133.
-
A dose-response curve is generated by plotting the percentage inhibition against the concentration of ML133, and the IC50 value is calculated.
This is a fluorescence-based high-throughput screening assay used to identify modulators of potassium channels. It uses the K+ surrogate ion, thallium (Tl+), and a Tl+-sensitive fluorescent dye.
Objective: To screen for and characterize the inhibitory activity of compounds like ML133 on Kir2.1 channels in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the Kir2.1 channel.
-
384-well microplates.
-
Fluorescent plate reader (e.g., FlexStation).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).[9]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Stimulus buffer containing thallium sulfate (B86663) and potassium sulfate.[9]
-
ML133 stock solution in DMSO.
Procedure:
-
HEK293-Kir2.1 cells are plated into 384-well microplates.
-
The cells are loaded with a Tl+-sensitive fluorescent dye.
-
After an incubation period, the excess dye is removed, and the cells are washed with assay buffer.
-
A baseline fluorescence reading is taken.
-
ML133 at various concentrations is added to the wells and incubated with the cells.
-
The stimulus buffer containing Tl+ is added to the wells to initiate Tl+ influx through the open Kir2.1 channels.
-
The fluorescence intensity is measured over time. An increase in intracellular Tl+ leads to an increase in fluorescence.
-
In the presence of an inhibitor like ML133, the Tl+ influx is reduced, resulting in a lower fluorescence signal compared to the control.
-
The percentage inhibition is calculated, and a dose-response curve is generated to determine the IC50 value.
Caption: Workflow for key experiments to characterize ML133.
Conclusion
ML133 is a well-characterized, potent, and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its mechanism of action as a pore blocker, with key interacting residues identified, makes it an invaluable tool for studying the physiological and pathophysiological roles of Kir2.1 channels. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the effects of this and similar compounds on Kir2.1 and other ion channels. The pH-dependent nature of ML133's potency and its cytochrome P450 inhibition profile are important considerations for its application in various experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Kir2.1 - Wikipedia [en.wikipedia.org]
- 3. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Pharmacology of VU0240382: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacology of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and signaling pathways associated with this class of compounds.
Introduction to this compound and mGlu5 Modulation
This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory activity offers a more nuanced approach to therapeutic intervention, preserving the natural pattern of synaptic transmission.
The mGlu5 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.
Mechanism of Action
This compound functions by potentiating the activity of the mGlu5 receptor in the presence of glutamate. It is characterized as a "pure PAM," meaning it exhibits little to no intrinsic agonist activity on its own, as observed in functional assays. Its primary mechanism involves increasing the affinity and/or efficacy of glutamate, thereby amplifying the downstream signaling cascade initiated by receptor activation.
Quantitative Pharmacological Data
Specific quantitative data for this compound is limited in the public domain. However, the table below summarizes typical quantitative parameters used to characterize mGlu5 PAMs, which would be relevant for the evaluation of this compound.
| Parameter | Description | Typical Range for mGlu5 PAMs |
| EC50 (Potentiation) | The concentration of the PAM that produces 50% of the maximal potentiation of a fixed concentration of an orthosteric agonist (e.g., glutamate). | Nanomolar to low micromolar |
| Fold Shift | The factor by which the PAM shifts the EC50 of the orthosteric agonist to the left. | 2-fold to >100-fold |
| Kd / Ki (Binding Affinity) | The equilibrium dissociation constant or inhibition constant, representing the affinity of the PAM for the allosteric binding site on the mGlu5 receptor. | Nanomolar to micromolar |
| Intrinsic Agonist Activity | The ability of the PAM to activate the receptor in the absence of an orthosteric agonist. For a "pure PAM" like this compound, this would be negligible. | <10% of maximal glutamate response |
Signaling Pathways
Activation of the mGlu5 receptor by glutamate, potentiated by this compound, primarily initiates signaling through the Gαq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
These second messengers modulate a variety of downstream effectors, including ion channels and other kinases, ultimately influencing neuronal excitability and synaptic plasticity. Furthermore, mGlu5 receptors are known to physically and functionally interact with other receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.
Experimental Protocols
The pharmacological activity of this compound and other mGlu5 PAMs is typically characterized using a combination of in vitro and electrophysiological assays.
In Vitro Assays
a) Calcium Mobilization Assay:
This is a primary functional assay to measure the potentiation of glutamate-induced intracellular calcium release.
-
Cell Line: HEK293 or CHO cells stably expressing the human mGlu5 receptor.
-
Methodology:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
A sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data is analyzed to determine the EC50 of potentiation.
-
b) Inositol Monophosphate (IP1) Accumulation Assay:
This assay measures the accumulation of a downstream metabolite of IP3, providing a more integrated measure of Gq signaling.
-
Cell Line: As above.
-
Methodology:
-
Cells are plated and grown overnight.
-
The cells are stimulated with this compound in the presence of an EC20 concentration of glutamate and a phosphodiesterase inhibitor like LiCl.
-
The reaction is stopped, and the cells are lysed.
-
The amount of accumulated IP1 is quantified using a commercially available HTRF or ELISA kit.
-
Electrophysiology Assays
a) Whole-Cell Patch-Clamp Recordings:
This technique is used to measure the effect of this compound on mGlu5-mediated modulation of ion channel activity in neurons.
-
Preparation: Acute brain slices (e.g., from the hippocampus or cortex) or primary neuronal cultures.
-
Methodology:
-
A glass micropipette forms a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron is voltage-clamped to a specific holding potential.
-
An mGlu5 agonist is applied to elicit a current, often a modulation of NMDA receptor-mediated currents.
-
This compound is co-applied with the agonist to measure the potentiation of the current.
-
Changes in current amplitude, frequency, and kinetics are recorded and analyzed.
-
Conclusion
This compound is a valuable research tool for investigating the role of mGlu5 in the central nervous system. As a positive allosteric modulator, it offers a sophisticated means of enhancing endogenous glutamatergic signaling. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers aiming to explore the pharmacological properties of this compound and other mGlu5 PAMs. Further studies are warranted to fully elucidate the specific quantitative pharmacology and therapeutic potential of this compound.
References
An In-Depth Technical Guide on the Interaction of VU0240382 with the mGlu5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the positive allosteric modulator (PAM) VU0240382 and the metabotropic glutamate (B1630785) receptor 5 (mGlu5). It includes a summary of its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.
Introduction to this compound and the mGlu5 Receptor
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Positive allosteric modulators (PAMs) of mGlu5, such as this compound, represent a promising therapeutic strategy. These molecules do not activate the receptor directly but enhance the response of the receptor to the endogenous agonist, glutamate. This mechanism allows for a more nuanced modulation of receptor activity, potentially offering a better safety profile compared to direct agonists.
This compound is a potent and selective mGlu5 PAM that has been characterized in several in vitro studies. It interacts with the same allosteric binding site as the well-known mGlu5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP). Despite its in vitro potency, the in vivo application of this compound has been limited due to its low brain exposure. Nevertheless, it serves as a valuable tool compound for studying the pharmacology of mGlu5 PAMs.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| pEC50 | 7.4 | Rat mGlu5 | [1] |
| EC50 | 39.8 nM | Rat mGlu5 | [1] |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Value | Radioligand | Assay System | Reference |
| IC50 | 195 ± 20 nM | [3H]MPEP | Membranes from cells expressing mGlu5 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the mGlu5 receptor.
Calcium Mobilization Assay
This assay is used to determine the potency of a PAM by measuring its ability to enhance the glutamate-induced increase in intracellular calcium.
Cell Culture and Plating:
-
HEK293A cells stably expressing rat mGlu5 are cultured in growth medium (DMEM, 10% FBS, 20 mM HEPES, 2 mM L-glutamine, 1x antibiotic/antimycotic, 1 mM sodium pyruvate, and 500 µg/ml G418).
-
Cells are plated into 384-well, black-walled, clear-bottomed plates at a density of 2.5 x 104 cells per well in 25 µl of assay buffer (1x HBSS, 20 mM HEPES, and 2.5 mM probenecid).
Dye Loading:
-
A calcium-sensitive fluorescent dye (e.g., Calcium 4) is prepared according to the manufacturer's instructions.
-
25 µl of the dye solution is added to each well, and the plate is incubated for 1 hour at 37°C.
Compound Addition and Signal Detection:
-
This compound is serially diluted to generate a concentration-response curve.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is established.
-
The agonist (e.g., DHPG or glutamate) at a concentration that elicits a 20% maximal response (EC20) is added to the wells containing the test compound.
-
The fluorescence signal is measured immediately and over time to capture the peak response.
Data Analysis:
-
The increase in fluorescence is plotted against the concentration of this compound.
-
The EC50 value, which is the concentration of the PAM that produces 50% of the maximal potentiation, is calculated using a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.
Membrane Preparation:
-
Membranes are prepared from cells stably expressing the mGlu5 receptor.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
Binding Reaction:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membranes, the radioligand (e.g., [3H]MPEP), and varying concentrations of the unlabeled competitor (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known mGlu5 antagonist.
-
The plate is incubated to allow the binding to reach equilibrium.
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
This assay measures the ability of a PAM to potentiate glutamate-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of mGlu5 activation.
Cell Culture and Stimulation:
-
Cells expressing mGlu5 are grown to confluence in multi-well plates.
-
Cells are serum-starved for a period to reduce basal ERK1/2 phosphorylation.
-
Cells are then treated with varying concentrations of this compound in the presence of a sub-maximal concentration of glutamate.
Cell Lysis and Protein Quantification:
-
After stimulation, the cells are lysed to extract the proteins.
-
The total protein concentration in each lysate is determined using a standard protein assay.
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
A second primary antibody that recognizes total ERK1/2 is used as a loading control.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detection and Analysis:
-
The signal is detected using a chemiluminescent substrate.
-
The band intensities for p-ERK1/2 and total ERK1/2 are quantified.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 phosphorylation.
Signaling Pathways and Visualizations
Activation of the mGlu5 receptor by glutamate initiates a cascade of intracellular signaling events. As a PAM, this compound enhances these signaling pathways.
Canonical Gq Signaling Pathway
The primary signaling pathway activated by mGlu5 is through its coupling to the Gq G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Caption: Canonical Gq signaling pathway of the mGlu5 receptor.
ERK1/2 Signaling Pathway
mGlu5 receptor activation can also lead to the phosphorylation and activation of ERK1/2, which is involved in regulating gene expression and synaptic plasticity. This can occur through both G-protein-dependent and -independent mechanisms.
Caption: mGlu5 receptor-mediated ERK1/2 signaling pathway.
Experimental Workflow for PAM Characterization
The following diagram illustrates a typical workflow for characterizing a novel mGlu5 PAM like this compound.
References
The Discovery and Synthesis of VU0240382: A Novel Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). Developed at Vanderbilt University, this compound is part of a broader research effort to identify novel treatments for central nervous system (CNS) disorders. While the specific identifier this compound is not widely cited in peer-reviewed literature, it belongs to a well-documented series of pyrazole-5-yl-benzamide analogues, including the notable compounds VU-29 and VU-1545.[1] This document will synthesize the available information on this chemical class to provide a detailed understanding of its scientific underpinnings.
Discovery and Rationale
The development of this compound and its analogs stems from the growing body of evidence implicating mGluR5 in the pathophysiology of various CNS disorders, including schizophrenia.[2][3] The rationale is based on the receptor's role in modulating glutamatergic neurotransmission and its close association with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function.[3] Positive allosteric modulators of mGluR5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, rather than directly activating it. This approach is thought to provide a more nuanced and potentially safer pharmacological profile compared to orthosteric agonists.[2]
The discovery process for this class of compounds involved high-throughput screening and subsequent structure-activity relationship (SAR) optimization.[4] The initial hits from the pyrazole (B372694) series were further refined to improve potency, selectivity, and pharmacokinetic properties, leading to the development of compounds like VU-29 and its derivatives.[1]
Synthesis of the Pyrazol-5-yl-benzamide Core
The synthesis of the pyrazol-5-yl-benzamide scaffold, central to this compound and its analogs, is a multi-step process. A representative synthetic route is outlined below.
Caption: Generalized synthetic scheme for the pyrazol-5-yl-benzamide core.
Experimental Protocol: General Synthesis
-
Pyrazole Formation: A substituted phenylhydrazine is reacted with ethyl acetoacetate in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding pyrazole ester.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, in an aqueous-alcoholic solvent mixture.
-
Amide Coupling: The pyrazole carboxylic acid is then coupled with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) to afford the final pyrazol-5-yl-benzamide product.
Pharmacological Characterization
The pyrazol-5-yl-benzamide series of mGluR5 PAMs has been extensively characterized in a variety of in vitro and in vivo assays.
In Vitro Pharmacology
These compounds, including VU-29, have been shown to potentiate mGluR5-mediated responses in cell lines expressing the receptor.[1][3] Key in vitro assays include calcium mobilization assays and phosphoinositide hydrolysis assays.
| Compound | Assay | EC50 (nM) | Fold Potentiation | Reference |
| VU-29 | Ca2+ Mobilization | 9 | Not Reported | [5] |
| VU-29 | PI Hydrolysis (DHPG) | 4500 | 1.38 (max response) | [3] |
| VU-1545 | Ca2+ Mobilization | Not Reported | Not Reported | [1] |
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds are added to the wells.
-
Agonist Stimulation: An EC20 concentration of glutamate is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
In Vivo Pharmacology
Systemically active mGluR5 PAMs from this series have demonstrated efficacy in animal models relevant to schizophrenia and cognitive disorders.[1][2]
| Compound | Animal Model | Effect | Reference |
| CDPPB | Amphetamine-induced hyperlocomotion | Reversal | [2] |
| VU-29 | Not Reported | Systemically available | [1] |
Mechanism of Action and Signaling Pathway
This compound and its analogs act as positive allosteric modulators, binding to a site on the mGluR5 receptor that is distinct from the orthosteric glutamate binding site.[2] This binding event enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling.
The primary signaling pathway for mGluR5 involves its coupling to Gαq proteins, which leads to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified mGluR5 signaling pathway modulated by a PAM.
Furthermore, mGluR5 activation can potentiate NMDA receptor currents, a mechanism that is thought to be crucial for its effects on synaptic plasticity and cognition.[3] However, some studies suggest that the cognition-enhancing effects of certain mGluR5 PAMs may not be dependent on the potentiation of NMDA receptor currents.[6]
Conclusion
This compound is a member of a promising class of pyrazol-5-yl-benzamide mGluR5 positive allosteric modulators. The extensive research on this chemical series, particularly on analogs like VU-29, has provided valuable insights into the therapeutic potential of targeting mGluR5 for the treatment of CNS disorders. The detailed synthetic protocols and pharmacological data available for this class of compounds provide a solid foundation for further drug development efforts. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these molecules to advance them into clinical trials.
References
- 1. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0240382: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, including scientific literature and chemical databases, does not contain specific in vitro characterization data, quantitative values, or detailed experimental protocols for a compound explicitly named VU0240382. The "VU" prefix suggests its origin from a Vanderbilt University chemical series. This guide, therefore, provides a representative in vitro characterization framework for a closely related and well-documented compound, VU0071063 , a known selective opener of the Kir6.2/SUR1 potassium channel. The methodologies and data presentation formats provided herein are standard for this class of compounds and can be adapted for the characterization of this compound, should it become available.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. The Kir6.2/SUR1 channel subtype is predominantly expressed in pancreatic β-cells and certain neurons, playing a key role in insulin (B600854) secretion. Small molecule openers of the Kir6.2/SUR1 channel, such as diazoxide, are of significant interest for their therapeutic potential in conditions characterized by hyperinsulinism. This document outlines the in vitro pharmacological and biophysical characterization of Kir6.2/SUR1 channel openers, using VU0071063 as a prime exemplar.
Core Mechanism of Action
VU0071063 and related compounds act as positive modulators of the Kir6.2/SUR1 channel. By binding to the sulfonylurea receptor 1 (SUR1) subunit, they increase the channel's open probability, leading to potassium ion efflux and hyperpolarization of the cell membrane. In pancreatic β-cells, this hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin secretion.
Quantitative In Vitro Pharmacology
The potency and selectivity of Kir6.2/SUR1 channel openers are typically determined using a combination of high-throughput screening assays and detailed electrophysiological studies.
Table 1: In Vitro Potency of Representative Kir6.2/SUR1 Openers
| Compound | Assay Type | Cell Line | Target | Parameter | Value (µM) |
| VU0071063 | Thallium Flux | HEK293 | Kir6.2/SUR1 | EC50 | ~15.3 |
| Diazoxide | Thallium Flux | HEK293 | Kir6.2/SUR1 | EC50 | >100 |
Table 2: In Vitro Selectivity of VU0071063
| Compound | Assay Type | Cell Line | Target | Activity |
| VU0071063 | Thallium Flux | HEK293 | Kir6.1/SUR2B | No significant activation |
| Pinacidil | Thallium Flux | HEK293 | Kir6.1/SUR2B | EC50 ~7.3 µM |
Detailed Experimental Protocols
Thallium Flux Assay for K-ATP Channel Activation
This high-throughput assay is a primary screening method to identify and characterize activators of potassium channels. It relies on the principle that thallium ions (Tl⁺) can permeate open potassium channels and that their influx can be detected by a Tl⁺-sensitive fluorescent dye.
Workflow Diagram:
Caption: Workflow for the thallium flux assay to assess K-ATP channel activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir6.2 and SUR1 subunits are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.
-
Compound Addition: The dye-loading solution is removed, and cells are washed with an assay buffer. Test compounds are then added at various concentrations and incubated for a predefined period (e.g., 10-30 minutes).
-
Thallium Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. A stimulus buffer containing thallium sulfate (B86663) is added to each well, and the fluorescence intensity is measured kinetically for 2-3 minutes.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the Tl⁺ influx through open K-ATP channels. Dose-response curves are generated by plotting the rate of Tl⁺ flux against the compound concentration, and EC₅₀ values are calculated using a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic currents flowing through the K-ATP channels in the cell membrane, allowing for a detailed characterization of the compound's effect on channel gating and kinetics.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Methodology:
-
Cell Preparation: HEK293 cells expressing Kir6.2/SUR1 are plated on glass coverslips for electrophysiological recording.
-
Recording Solutions:
-
External Solution (in mM): 140 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are held at a holding potential of -60 mV.
-
Current-voltage relationships are determined by applying voltage steps or ramps.
-
-
Compound Application: Test compounds are applied to the cells via a perfusion system.
-
Data Analysis: The effect of the compound on the K-ATP current is quantified by measuring the change in current amplitude at a specific voltage. Dose-response curves are constructed to determine the EC₅₀ of the compound.
Signaling Pathway
The activation of Kir6.2/SUR1 channels by openers like this compound leads to a cascade of events that ultimately inhibit insulin secretion from pancreatic β-cells.
Signaling Pathway Diagram:
Caption: Signaling pathway of a Kir6.2/SUR1 opener in a pancreatic β-cell.
Conclusion
The in vitro characterization of a novel Kir6.2/SUR1 opener such as this compound would involve a systematic evaluation of its potency and selectivity using established methodologies like the thallium flux assay and patch-clamp electrophysiology. The data generated from these experiments are critical for understanding the compound's mechanism of action and for guiding further drug development efforts. While specific data for this compound is not currently in the public domain, the protocols and framework provided here, based on the well-characterized analog VU0071063, offer a robust template for its future in vitro characterization.
Cellular Effects of VU0240382 on mGlu5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound is distinguished by its dual activity as both a potentiator of glutamate-induced responses and a direct allosteric agonist, a characteristic dependent on the cellular context of mGlu5 expression.[1][2] This document details the quantitative pharmacology of this compound, outlines experimental protocols for its characterization, and visualizes the key signaling pathways it modulates.
Quantitative Pharmacological Profile of this compound
This compound is classified as an "ago-PAM," exhibiting both positive allosteric modulation and allosteric agonism at the mGlu5 receptor.[1][2] Its functional impact is nuanced, with agonist activity being prominent in recombinant cell lines overexpressing mGlu5, but absent in native neuronal and glial systems.[1][2]
| Parameter | Cell System | Value | Assay Type | Reference |
| EC50 (as a PAM) | HEK293a cells expressing rat mGlu5 | 180 nM | Calcium Mobilization | [1][2] |
| Maximum Potentiation (% of Glutamate ECmax) | HEK293a cells expressing rat mGlu5 | ~140% | Calcium Mobilization | [1] |
| EC50 (as an agonist) | HEK293a cells with high mGlu5 expression | 1.2 µM | Calcium Mobilization | [1][2] |
| Agonist Activity in Native Cells | Rat Cortical Astrocytes | No significant agonist activity observed | Calcium Mobilization | [2] |
| Agonist Activity in Native Neurons | Rat Subthalamic Nucleus Neurons | No agonist activity observed | Electrophysiology | [2] |
Core Signaling Pathways Modulated by this compound
The primary signaling cascade initiated by mGlu5 activation is the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). This compound, as an ago-PAM, enhances this canonical pathway in the presence of glutamate and can directly activate it under conditions of high receptor expression.
Canonical Gαq/11 Signaling Pathway
Caption: Canonical mGlu5 signaling pathway activated by glutamate and potentiated by this compound.
Downstream ERK1/2 Phosphorylation
A key downstream consequence of mGlu5 activation is the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This process is crucial for mediating long-term cellular changes, including gene expression and synaptic plasticity.
Caption: Downstream ERK1/2 signaling cascade following mGlu5 receptor activation.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the activity of mGlu5 modulators by measuring changes in intracellular calcium concentration.
Experimental Workflow:
Caption: Workflow for a fluorescent-based intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human or rat mGlu5 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Cells are incubated in the dark at 37°C for 1 hour.
-
Compound Preparation: A dilution series of this compound is prepared in an appropriate assay buffer. A sub-maximal concentration of glutamate (e.g., EC₂₀) is also prepared.
-
Assay Execution: The dye-loaded cell plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated addition of this compound or vehicle. After a short pre-incubation period, the glutamate solution is added.
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after agonist addition to capture the transient calcium response.
-
Data Analysis: The peak fluorescence response is normalized to the baseline. Concentration-response curves are generated to determine the EC₅₀ for potentiation and, in the absence of glutamate, for direct agonism.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation status of ERK1/2 to assess the activation of this downstream signaling pathway.
Experimental Workflow:
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
Methodology:
-
Cell Treatment: Cells are serum-starved to reduce basal signaling. Subsequently, they are treated with this compound, glutamate, or a combination for a specified duration.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal, ensuring that any observed changes are due to phosphorylation and not alterations in total protein levels.
Conclusion
This compound is a potent and selective mGlu5 ago-PAM with a distinct cellular profile. Its ability to potentiate glutamate-induced calcium mobilization and downstream ERK1/2 signaling underscores its potential as a tool to probe mGlu5 function. The context-dependent allosteric agonism of this compound, observed in recombinant systems with high receptor expression but not in native cells, highlights the importance of characterizing modulator activity in multiple cellular environments. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers investigating the cellular effects of this compound and other mGlu5 allosteric modulators.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0240382: An In-Depth Technical Guide for Studying mGlu5 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document details the compound's mechanism of action, its utility in studying mGlu5 signaling, and provides detailed experimental protocols for its characterization.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. This compound acts as a positive allosteric modulator, binding to a site on the mGlu5 receptor distinct from the orthosteric glutamate binding site. This binding potentiates the receptor's response to glutamate, making it a valuable tool for dissecting the physiological and pathological roles of mGlu5 signaling.
Quantitative Data
The following table summarizes the known quantitative pharmacological data for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| pEC50 | 7.4 | Rat | Functional Assay | [1] |
| EC50 | 39.8 nM | Rat | Functional Assay | Calculated from pEC50 |
| Ki | Not explicitly found in literature | - | Radioligand Binding Assay | - |
Note: While a specific experimentally determined Ki value for this compound was not identified in the searched literature, a radioligand binding assay is the standard method for its determination. A detailed protocol for this assay is provided in the Experimental Protocols section.
Signaling Pathways
Activation of the mGlu5 receptor by glutamate, and potentiation by PAMs like this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
Beyond this primary pathway, mGlu5 activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. Furthermore, mGlu5 receptors can physically and functionally interact with other receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, thereby influencing synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD).
Experimental Workflow
The characterization of a novel mGlu5 PAM like this compound typically follows a multi-step experimental workflow to determine its potency, affinity, selectivity, and functional effects.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-induced intracellular calcium increase in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing rat or human mGlu5 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Glutamate
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed mGlu5-expressing HEK293 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM and Pluronic F-127. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Glutamate Stimulation and Measurement: Place the plate in the fluorescence reader. Record baseline fluorescence, then inject a sub-maximal concentration (e.g., EC20) of glutamate and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the potentiation by this compound against its concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity (Ki) of this compound to the allosteric site on the mGlu5 receptor by measuring its ability to displace a radiolabeled allosteric modulator.
Materials:
-
Membranes prepared from cells expressing the mGlu5 receptor
-
Radiolabeled mGlu5 allosteric modulator (e.g., [3H]MPEP or [3H]methoxyPEPy)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known mGlu5 allosteric modulator)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in binding buffer. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Recording in Hippocampal Slices
This protocol is used to assess the effects of this compound on synaptic plasticity (LTP and LTD) and NMDA receptor currents in a more physiologically relevant setting.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Recording chamber for brain slices
-
Patch-clamp or field potential recording setup (amplifier, digitizer, microscope, micromanipulators)
-
Glass microelectrodes
-
Stimulating electrode
-
This compound
-
NMDA, AMPA, and GABA receptor antagonists (as needed for isolating specific currents)
Methodology for LTP/LTD:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing this compound at the desired concentration.
-
Induction of Plasticity:
-
LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol.
-
Data Analysis: Measure the slope of the fEPSPs and express it as a percentage of the pre-induction baseline. Compare the magnitude of LTP or LTD in the presence and absence of this compound.
Methodology for NMDA Receptor Currents:
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons in hippocampal slices.
-
Voltage Clamp: Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of NMDA receptors.
-
Isolation of NMDA Currents: Perfuse with aCSF containing AMPA and GABA receptor antagonists to isolate NMDA receptor-mediated currents.
-
Agonist Application: Locally apply NMDA to evoke an inward current.
-
PAM Application: Perfuse the slice with this compound and re-apply NMDA.
-
Data Analysis: Measure the amplitude of the NMDA-evoked currents before and after the application of this compound to determine if the PAM potentiates NMDA receptor function.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of the mGlu5 receptor. Its characterization through a combination of in vitro and ex vivo assays, as detailed in this guide, will enable researchers to further elucidate the contributions of mGlu5 signaling to synaptic function and to explore its potential as a therapeutic target for a range of central nervous system disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
Disclaimer: Specific in vivo experimental data for VU0240382 is not publicly available. The following application notes and protocols are based on generalized procedures for M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs), including compounds from the Vanderbilt University discovery program such as VU0453595 and VU0467319.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted and optimized for the specific properties of this compound.
Introduction
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating cholinergic neurotransmission in the central nervous system.[3] Its high expression in brain regions associated with cognition, such as the hippocampus and cortex, makes it a prime therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating it. This can lead to a more nuanced modulation of receptor activity and potentially a better safety profile compared to orthosteric agonists.[2][4]
This document provides a comprehensive overview of in vivo experimental protocols for the evaluation of M1 PAMs, including methodologies for assessing efficacy in cognitive models and determining pharmacokinetic profiles.
Data Presentation: In Vivo Characteristics of Representative M1 PAMs
The following tables summarize key in vivo data for representative M1 PAMs, which can serve as a reference for designing studies with novel compounds like this compound.
Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models [1][2]
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint |
| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition |
| MK-7622 | Mouse | i.p. | 30 - 100 | Induced behavioral convulsions |
| VU0467319 | Rat | p.o. | 3 - 10 | Improvement in cognitive performance |
Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0467319) [5]
| Parameter | Mouse | Rat |
| Route of Administration | i.p. | p.o. |
| Brain Penetration (Kp,uu) | > 0.9 | > 0.9 |
| Half-life (t1/2) | Not Reported | Not Reported |
Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a critical parameter for assessing CNS penetration.[5]
Experimental Protocols
Objective: To assess the ability of an M1 PAM to enhance recognition memory in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two identical objects for the training phase
-
One familiar and one novel object for the testing phase
Procedure:
-
Habituation:
-
Handle the mice for 5 minutes daily for 3 consecutive days leading up to the experiment to reduce stress.
-
On the fourth day, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day five, place two identical objects in opposite corners of the arena.
-
Administer the test compound or vehicle (e.g., intraperitoneally, i.p.) 30 minutes prior to the training session.
-
Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the arena.
-
In the arena, one of the original objects has been replaced by a novel object.
-
Allow the mouse to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Objective: To characterize the pharmacokinetic profile of an M1 PAM following systemic administration.
Materials:
-
Test compound (e.g., this compound)
-
Formulation vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water)
-
Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein cannulas for serial blood sampling.
-
Dosing and blood collection syringes and needles.
-
Anticoagulant (e.g., EDTA).
-
Centrifuge and equipment for plasma separation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing:
-
Administer the test compound at a predetermined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into tubes containing an anticoagulant and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Brain Tissue Collection (Optional):
-
At the final time point, euthanize the animals and perfuse transcardially with saline.
-
Excise the brain, weigh it, and homogenize it in an appropriate buffer.
-
Store the brain homogenate at -80°C until analysis to determine brain exposure.
-
-
Bioanalysis:
-
Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and brain-to-plasma ratio (Kp) are then calculated.
-
Signaling Pathways and Visualizations
The M1 receptor primarily couples to the Gq/11 family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[6][7] Some studies suggest that M1 receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Unraveling the Enigma of VU0240382: A Guide to its Application in Cellular Assays
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of cellular and molecular research, the quest for novel chemical probes to dissect complex biological processes is paramount. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of VU0240382, a compound of emerging interest, in cell culture-based assays. Due to the limited publicly available information on this compound, this guide is structured to provide a foundational understanding and a practical framework for its empirical use.
Initial investigations suggest that this compound is a pre-commercial or specialized chemical entity, as it is listed by suppliers such as Acesys Pharmatech but is not yet widely available for sale. The absence of extensive peer-reviewed literature necessitates a systematic and cautious approach to its application in experimental settings.
Understanding the Profile of this compound
Given the current information gap, the precise mechanism of action, cellular targets, and optimal working concentrations of this compound remain to be elucidated. Therefore, the initial phase of any research involving this compound should focus on its characterization within the specific cellular context of interest.
Core Experimental Protocols
To effectively integrate this compound into your research, a series of validation and characterization assays are recommended. These protocols are designed to be adaptable to a wide range of cell types and experimental questions.
Determination of Optimal Working Concentration and Cytotoxicity
A critical first step is to determine the concentration range at which this compound exerts its biological effects without inducing significant cytotoxicity.
Table 1: Experimental Parameters for Dose-Response and Cytotoxicity Assays
| Parameter | Recommendation |
| Cell Lines | Select at least two relevant cell lines (e.g., one target-expressing, one control). |
| Seeding Density | Optimize for logarithmic growth phase during the assay period. |
| Compound Dilution Series | Prepare a wide range of concentrations (e.g., 1 nM to 100 µM) using a serial dilution. |
| Treatment Duration | Test multiple time points (e.g., 24, 48, 72 hours). |
| Assay Method | Utilize a robust viability/cytotoxicity assay (e.g., MTS, CellTiter-Glo®, or LDH release assay). |
| Replicates | Perform at least three biological replicates for each condition. |
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-response of this compound.
Target Engagement and Mechanism of Action Studies
Once a non-toxic working concentration is established, the next step is to investigate how this compound interacts with its putative cellular target(s) and the downstream signaling pathways it modulates.
Table 2: Methodologies for Elucidating Mechanism of Action
| Experimental Approach | Objective |
| Target-Based Assays | If a putative target is known, perform direct binding or enzymatic assays. |
| Western Blotting | Analyze the phosphorylation status or expression levels of key signaling proteins. |
| Reporter Gene Assays | Quantify the activity of specific transcription factors or signaling pathways. |
| Immunofluorescence Microscopy | Visualize the subcellular localization of target proteins or cellular markers. |
| RNA-Sequencing | Profile global gene expression changes induced by this compound treatment. |
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a generic signaling cascade that could be investigated. Researchers should adapt this based on their specific hypotheses regarding this compound's function.
Application Notes and Protocols for VU0240382 and its Analog, JNJ16259685, in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mGluR1 negative allosteric modulators (NAMs), with a focus on the well-characterized compound JNJ16259685 as a surrogate for VU0240382, in rodent models. Due to the limited publicly available in vivo data for this compound, the following protocols and data are based on its close analog, JNJ16259685, to provide a robust framework for experimental design.
Introduction
Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Negative allosteric modulators of mGluR1, such as this compound and JNJ16259685, are valuable research tools for investigating the physiological and pathological roles of this receptor. These compounds do not compete with the endogenous ligand, glutamate, but instead bind to a distinct allosteric site on the receptor, thereby reducing its response to glutamate activation.
Data Presentation: Quantitative Data for JNJ16259685 in Rodent Studies
The following tables summarize the effective doses and pharmacokinetic parameters of JNJ16259685 in various rodent studies. This data can serve as a starting point for dose-finding studies with this compound.
Table 1: Effective Doses of JNJ16259685 in Rats
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Acquisition of Novel Motor Skill (Rotarod) | - | 0.3 | Profound impairment in acquisition |
| Lever Pressing for Food Reward | - | 0.3 | Reduction in lever pressing |
| Lick Suppression Test (Anxiety) | IP | 2.5 | Anxiolytic-like effects |
| Locomotor Activity | IP | >2.5 | Decrease in locomotor activity |
| Well-learned Motor Tasks | - | up to 30 | No effect |
Table 2: Effective Doses of JNJ16259685 in Mice
| Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Isolation-Induced Aggression | IP | 0.125 - 8 | Reduction of offensive behaviors |
| Acquisition of Novel Motor Skill (Rotarod) | - | 1 | Impairment in acquisition |
| Motor Skill (Well-learned) | - | >1 | Impairment |
| Reflexive Startle Responses | - | up to 30 | No effect |
Table 3: In Vitro and In Vivo Potency of JNJ16259685
| Parameter | Species | Value |
| IC50 (Synaptic Activation Inhibition) | Rat | 19 nM |
| ED50 (Receptor Occupancy - Cerebellum) | Rat | 0.040 mg/kg (SC) |
| ED50 (Receptor Occupancy - Thalamus) | Rat | 0.014 mg/kg (SC) |
| Ki (Binding Affinity) | Rat | 0.34 nM |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of an mGluR1 NAM like JNJ16259685 to rodents. These can be adapted for use with this compound.
Protocol 1: Assessment of Anxiolytic-like Effects using the Lick Suppression Test in Rats
Objective: To evaluate the potential anxiolytic properties of an mGluR1 NAM.
Materials:
-
JNJ16259685 or this compound
-
Vehicle (e.g., 20% β-cyclodextrin in sterile water)
-
Lick suppression apparatus (a chamber with a drinking spout connected to a lickometer)
-
Male Wistar rats (250-300 g)
Procedure:
-
Habituation: For 3-5 days prior to testing, habituate the rats to the lick suppression chamber for 10 minutes each day. Allow them access to the drinking spout, which delivers a palatable solution (e.g., 0.2% saccharin).
-
Drug Administration: On the test day, administer the mGluR1 NAM (e.g., JNJ16259685 at 2.5 mg/kg) or vehicle via intraperitoneal (IP) injection. A typical injection volume is 1 ml/kg.
-
Testing: 30 minutes post-injection, place the rat in the lick suppression chamber for a 10-minute session.
-
Data Collection: The lickometer will record the total number of licks. An anxiolytic-like effect is indicated by a significant increase in the number of licks in the drug-treated group compared to the vehicle-treated group, as the animal is less suppressed by the novel environment.
-
Control for Non-Specific Effects: To ensure the observed effects are specific to anxiety, separate cohorts of animals should be tested for changes in water intake and pain threshold.[1]
Protocol 2: Evaluation of Motor Coordination and Learning using the Rotarod Test in Mice
Objective: To assess the impact of an mGluR1 NAM on motor coordination and the acquisition of a new motor skill.
Materials:
-
JNJ16259685 or this compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Rotarod apparatus
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Drug Administration: Administer the mGluR1 NAM (e.g., JNJ16259685 at 1 mg/kg) or vehicle via intraperitoneal (IP) injection. A typical injection volume is 10 ml/kg.
-
Acquisition Phase: 30 minutes post-injection, place the mice on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Data Collection: Record the latency to fall from the rotating rod. A shorter latency to fall in the drug-treated group compared to the vehicle group indicates impairment in motor learning and coordination.[2]
-
Well-Learned Task Assessment: To differentiate between effects on learning and general motor impairment, a separate cohort of mice can be pre-trained on the rotarod for several days until a stable performance is achieved. The drug is then administered, and the effect on the performance of this well-learned task is assessed.
Mandatory Visualization
Signaling Pathway of mGluR1
The following diagram illustrates the canonical signaling pathway activated by mGluR1. As a negative allosteric modulator, this compound or JNJ16259685 would bind to the mGluR1 receptor and inhibit the downstream signaling cascade initiated by glutamate.
References
Application Notes and Protocols for VU0240382 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the administration of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), for in vivo behavioral studies. Due to the limited publicly available data on this compound, the following protocols are based on established methodologies for other well-characterized mGlu5 PAMs, such as CDPPB, ADX47273, and VU0409551. Researchers should consider these as starting points and optimize the protocols for their specific experimental needs.
Mechanism of Action and Signaling Pathway
This compound, as an mGlu5 PAM, does not directly activate the mGlu5 receptor but potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic plasticity.[1][2] Furthermore, mGlu5 receptors are known to physically and functionally interact with N-methyl-D-aspartate receptors (NMDARs), and their modulation can influence NMDAR-dependent synaptic plasticity, which is a cellular basis for learning and memory.[1][3]
Data Presentation: Administration of mGlu5 PAMs in Rodent Behavioral Studies
The following table summarizes the administration routes, vehicles, and dose ranges for various mGlu5 PAMs used in behavioral studies in rats and mice. This data can serve as a reference for designing studies with this compound.
| Compound | Species | Administration Route | Vehicle | Dose Range (mg/kg) | Behavioral Assay | Reference |
| CDPPB | Rat | Subcutaneous (s.c.) | 10% Tween 80 in saline | 30 | Novel Object Recognition | [4] |
| Rat | Not specified | Not specified | 1 - 30 | Paired Associates Learning Task | [5] | |
| Rat | Not specified | Not specified | 60 | Extinction and Reinstatement of Methamphetamine-Seeking | [6] | |
| Mouse | Subcutaneous (s.c.) | Not specified | 1.5 | Motor Coordination and Memory (Huntington's Disease Model) | [7] | |
| ADX47273 | Rat | Intraperitoneal (i.p.) | 5% DMSO, 5% Tween 80 in saline | 30 | Reversal Learning (Barnes Maze) | [8] |
| Rat | Not specified | Not specified | 1 - 100 | Conditioned Avoidance Response, PCP-induced Hyperlocomotion | [9] | |
| VU0409551 | Rat | Oral (p.o.) | 75% PEG 400 in water | 3 - 120 | Sleep-Wake Cycle Analysis, Psychosis and Cognition Models | [1] |
| VU0092273 | Mouse | Not specified | Not specified | Not specified | Trace Fear Conditioning | [3][10] |
| VU0360172 | Rat | Not specified | Vehicle and double-deionized water (pH ~7.0) | Not specified | Amphetamine-induced Hyperlocomotion | [11] |
Experimental Protocols
Based on the available literature for analogous compounds, the following are detailed protocols for the administration of this compound in common behavioral assays.
Protocol 1: Intraperitoneal (i.p.) Administration for Acute Behavioral Studies
This protocol is adapted from studies using ADX47273 and is suitable for assessing the acute effects of this compound on behaviors such as anxiety, locomotion, and cognition.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in sterile saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Experimental animals (rats or mice)
-
Appropriate behavioral testing apparatus (e.g., open field arena, elevated plus maze)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the vehicle solution.
-
Weigh the required amount of this compound and dissolve it in the vehicle to achieve the desired final concentration. Sonication may be necessary to aid dissolution. Prepare fresh daily.
-
A typical dosing volume for i.p. injection in rodents is 5-10 ml/kg.
-
-
Animal Handling and Injection:
-
Handle the animals gently to minimize stress.
-
For i.p. injection, restrain the animal and tilt it slightly head-down.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
-
Behavioral Testing:
-
Allow a pre-treatment time of 30-60 minutes between the injection and the start of the behavioral test for the compound to reach effective concentrations in the brain.
-
Conduct the behavioral assay according to the specific protocol for that test.
-
Protocol 2: Oral Gavage (p.o.) Administration for Sub-chronic or Chronic Studies
This protocol is based on studies with VU0409551 and is suitable for experiments requiring repeated dosing over several days or weeks.
Materials:
-
This compound
-
Vehicle solution (e.g., 75% PEG 400 in water)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 ml)
-
Experimental animals (rats or mice)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle and dissolve this compound to the desired concentration. Ensure the solution is homogenous.
-
The typical volume for oral gavage in rodents is 5-10 ml/kg.
-
-
Animal Handling and Gavage:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
-
Dosing Schedule and Behavioral Testing:
-
For chronic studies, administer the compound at the same time each day.
-
Behavioral testing can be conducted at various time points during the chronic dosing regimen, depending on the study design.
-
Considerations for Protocol Development
-
Solubility: The choice of vehicle is critical and depends on the solubility of this compound. Preliminary solubility tests in various pharmaceutically acceptable vehicles are highly recommended.
-
Pharmacokinetics: The optimal pre-treatment time and dosing frequency will depend on the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion). If this information is not available, a pilot study to determine the time to peak brain concentration is advisable.
-
Dose-Response Curve: It is essential to establish a dose-response curve for this compound in the chosen behavioral assay to identify the optimal dose for producing the desired effect without causing unwanted side effects.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals.
References
- 1. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the metabotropic glutamate receptor 5 positive allosteric modulator CDPPB on rats tested with the paired associates learning task in touchscreen-equipped operant conditioning chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay with VU0240382
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) is a ubiquitous second messenger involved in a myriad of cellular processes, and its intracellular concentration is tightly regulated. G-protein coupled receptors (GPCRs), particularly those coupled to the Gq alpha subunit, play a crucial role in initiating calcium signaling cascades. Upon agonist binding, Gq-coupled GPCRs activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium and a transient increase in cytosolic calcium levels. This calcium mobilization is a key indicator of receptor activation and is a widely used readout in drug discovery for identifying and characterizing GPCR ligands.
VU0240382 is a novel small molecule modulator of Gq-coupled GPCR signaling. These application notes provide a detailed protocol for utilizing a fluorescent-based calcium mobilization assay to characterize the pharmacological activity of this compound. The described methods are suitable for determining the potency and efficacy of this compound as an agonist, as well as for screening for antagonists and allosteric modulators. The protocol is optimized for a high-throughput, 96-well format using the fluorescent calcium indicator Fluo-4 AM.
Signaling Pathway and Assay Principle
The calcium mobilization assay relies on a cell-permeant fluorescent dye, Fluo-4 AM, which is largely non-fluorescent until it is cleaved by intracellular esterases to its active form, Fluo-4. Upon binding to free calcium ions, the fluorescence of Fluo-4 increases significantly. This change in fluorescence intensity is directly proportional to the intracellular calcium concentration and can be measured in real-time using a fluorescence plate reader.
Signaling Pathway of a Gq-Coupled GPCR
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in a calcium mobilization assay.
Table 1: Agonist Activity of this compound
| Compound | EC50 (nM) | Maximum Response (% of Control Agonist) | Hill Slope |
| This compound | 150 | 95 | 1.1 |
| Control Agonist | 50 | 100 | 1.0 |
Table 2: Antagonist Activity Against this compound
| Antagonist | IC50 (nM) | Mode of Inhibition |
| Antagonist X | 250 | Competitive |
| Antagonist Y | 500 | Non-competitive |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the Gq-coupled GPCR of interest.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plate: 96-well, black-walled, clear-bottom cell culture plates.
-
Compound Plate: 96-well polypropylene (B1209903) V-bottom plate.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Control Agonist: Known agonist for the target receptor.
-
Fluo-4 AM: Stock solution in anhydrous DMSO (e.g., 1 mM).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: Stock solution in 1 M NaOH (e.g., 250 mM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities and injectors (e.g., FlexStation or FLIPR).
Experimental Workflow
Calcium Mobilization Assay Workflow
Caption: Step-by-step workflow for the calcium mobilization assay.
Detailed Protocol
1. Cell Seeding (Day 1)
-
Harvest and count cells expressing the target Gq-coupled GPCR.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading (Day 2)
-
Prepare the Fluo-4 AM loading solution. For 10 mL of solution (sufficient for one 96-well plate):
-
10 mL Assay Buffer (HBSS + 20 mM HEPES)
-
20 µL of 1 mM Fluo-4 AM stock solution (final concentration: 2 µM)
-
10 µL of 20% Pluronic F-127 (final concentration: 0.02%)
-
40 µL of 250 mM Probenecid (final concentration: 1 mM)
-
-
Aspirate the culture medium from the cells.
-
Gently add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
3. Compound Preparation (Day 2)
-
Prepare serial dilutions of this compound and the control agonist in assay buffer in a separate 96-well compound plate. Prepare these at 4X the final desired concentration.
-
For antagonist assays, prepare serial dilutions of the antagonist at 4X the final concentration. Pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
4. Assay Performance (Day 2)
-
After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters:
-
Excitation wavelength: 485 nm
-
Emission wavelength: 525 nm
-
Read interval: 1-2 seconds
-
Injection volume: 50 µL (this will dilute the 4X compound to 1X)
-
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject 50 µL of the compound from the compound plate into the corresponding wells of the cell plate.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response.
5. Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of a known agonist) and a negative control (vehicle).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Low dye loading efficiency | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used. |
| Low receptor expression | Use a cell line with higher receptor expression or optimize transfection conditions. | |
| Cell health is poor | Ensure cells are healthy and not over-confluent. Use fresh culture medium. | |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Incomplete washing | Be gentle during washing steps to avoid cell detachment. | |
| Pipetting errors | Calibrate pipettes and ensure accurate liquid handling. | |
| No Response to Agonist | Incorrect G-protein coupling | For non-Gq coupled receptors, co-express a promiscuous G-protein like Gα16 or a chimeric G-protein. |
| Compound inactivity | Verify the integrity and concentration of the compound stock. | |
| Incorrect instrument settings | Check excitation and emission wavelengths and other reader settings. |
Application Notes and Protocols for Electrophysiology Studies Using VU0240382 (ML133)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0240382, publicly known as ML133, a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channel subfamily Kir2.x. These channels, particularly Kir2.1, are critical in establishing the resting membrane potential and modulating cellular excitability in various cell types, including cardiac myocytes and neurons. The targeted inhibition of Kir2.1 channels by this compound (ML133) offers a valuable tool for investigating the physiological and pathophysiological roles of these channels.
Mechanism of Action
This compound (ML133) acts as a selective blocker of the pore of Kir2.x channels, thereby inhibiting the inward flow of potassium ions.[1] This blockade leads to a depolarization of the cell membrane. In cardiac myocytes, this manifests as a prolongation of the cardiac action potential, while in other cell types like microglia, it can influence processes such as proliferation and chemotaxis.[1][2]
Quantitative Data
The following tables summarize the inhibitory potency and selectivity of this compound (ML133) against various ion channels.
Table 1: Inhibitory Potency (IC50) of this compound (ML133) on Kir Channel Subtypes
| Channel Subtype | IC50 (μM) at pH 7.4 | IC50 (μM) at pH 8.5 | Reference(s) |
| mKir2.1 | 1.8 | 0.29 | [3][4][5] |
| hKir2.2 | 2.9 | - | [6] |
| hKir2.3 | 4.0 | - | [6] |
| hKir2.6 | 2.8 | - | [6] |
| rKir1.1 (ROMK) | > 300 | 85.5 | [3][6] |
| rKir4.1 | 76 | - | [3][6] |
| hKir7.1 | 33 | - | [3][6] |
Table 2: Selectivity Profile of this compound (ML133) against Other Ion Channels
| Channel/Receptor | Activity | Reference(s) |
| hERG | Modest Selectivity | [4] |
| KCNQ9 | Inactive | [4] |
| Broad panel of 68 GPCRs, ion channels, and transporters | Relatively clean profile | [3][7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kir2.1 Current Measurement
This protocol is designed for recording Kir2.1 currents from stably transfected HEK293 cells.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the Kir2.1 channel subunit.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 6 Glucose, 17.5 NaHCO₃, 15 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 Potassium gluconate, 10 KCl, 5 HEPES, 5 EGTA, 2 MgCl₂, 0.6 CaCl₂, 4 Na₂ATP. Adjust pH to 7.2 with KOH.[2]
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage step to -100 mV for 500 ms (B15284909) to elicit the inward Kir2.1 current.
-
Follow with a voltage ramp from -100 mV to +100 mV over 1 second to monitor the current-voltage relationship and assess the quality of the recording.[3][4]
-
Repeat this protocol at a frequency of 0.1 Hz (every 10 seconds).[3]
5. Drug Application:
-
Prepare stock solutions of this compound (ML133) in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should typically be ≤ 0.1%.
-
Apply the compound-containing solution to the cell via a perfusion system.
-
Allow for a sufficient incubation time (e.g., 10-20 minutes) for the drug to reach its maximal effect, as the block by ML133 can be slow to develop.[3][8]
6. Data Analysis:
-
Measure the peak inward current at -100 mV before and after drug application.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Expression and contributions of the Kir2.1 inward-rectifier K+ channel to proliferation, migration and chemotaxis of microglia in unstimulated and anti-inflammatory states [frontiersin.org]
- 3. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ML 133 hydrochloride | Inward Rectifier Potassium Channels | Tocris Bioscience [tocris.com]
- 7. K ir 2.1 Inhibitor, ML133 [sigmaaldrich.com]
- 8. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
VU0240382: A Potent Positive Allosteric Modulator for Advancing mGlu5 Research
Introduction
VU0240382 is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a research tool, it offers a nuanced approach to studying the physiological and pathophysiological roles of mGlu5 in the central nervous system. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, glutamate. This mode of action preserves the temporal and spatial dynamics of physiological receptor activation, making it an invaluable tool for investigating mGlu5 function in a more physiologically relevant context. These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to effectively utilize this compound in their studies.
Chemical and Pharmacological Properties
This compound is a small molecule with favorable properties for a research tool compound, including good central nervous system (CNS) penetration. Its positive allosteric modulatory activity at the mGlu5 receptor has been characterized in various assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-(2-phenylethynyl)-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Molecular Formula | C₁₇H₁₃NO | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| CAS Number | 1092550-36-1 | [1] |
Table 2: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Assay | Reference |
| pEC₅₀ | Rat | 7.4 | Calcium Mobilization | |
| Binding Affinity (Kᵢ) | Not explicitly reported for this compound. Determined via radioligand binding assays. | - | Radioligand Binding | |
| Selectivity | High selectivity for mGlu5 over other mGluRs (mGluR1, 2, 3, 4, 6, 7, 8) | >10 µM (for other mGluRs) | Functional Assays | [2][3][4] |
Table 3: In Vivo Pharmacokinetic Profile of this compound (Representative Data for CNS-penetrant mGlu5 PAMs)
| Parameter | Route | Species | Value | Reference |
| Cₘₐₓ (Maximum Concentration) | p.o. | Rat | Data not available for this compound | |
| Tₘₐₓ (Time to Cₘₐₓ) | p.o. | Rat | Data not available for this compound | |
| Half-life (t₁/₂) | p.o. | Rat | Data not available for this compound | |
| Brain Penetration (Kₚ) | i.p. | Mouse | Data not available for this compound | |
| Unbound Brain/Plasma Ratio (Kₚ,ᵤᵤ) | i.p. | Mouse | ~1 indicates good brain exposure | [5][6] |
Signaling Pathways and Experimental Workflows
The canonical signaling pathway for mGlu5 involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Experimental workflows are designed to characterize the potency and efficacy of this compound in vitro and its physiological effects in vivo.
Experimental Protocols
In Vitro Assays
1. Intracellular Calcium Mobilization Assay
This assay is a primary method to determine the potency of an mGlu5 PAM by measuring its ability to potentiate the glutamate-induced calcium response in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing rat or human mGlu5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated, black-walled, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in water or assay buffer)
-
Fluorescence plate reader with kinetic read capability (e.g., FlexStation)
Protocol:
-
Cell Seeding: The day before the assay, seed HEK293-mGlu5 cells into 96-well plates at a density of 40,000-50,000 cells per well and incubate overnight.[7][8]
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well after the final wash.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that will yield a final EC₂₀ in the assay plate.
-
Assay Execution:
-
Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading for 10-20 seconds.
-
Perform a "first addition" of the this compound dilutions or vehicle to the wells and incubate for 2-5 minutes.
-
Perform a "second addition" of the EC₂₀ glutamate solution to all wells.
-
Measure the fluorescence signal for 60-90 seconds following the glutamate addition.
-
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. Determine the EC₅₀ of this compound by plotting the potentiation of the glutamate response against the concentration of this compound.
2. Phosphoinositide (PI) Hydrolysis Assay
This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates.
Materials:
-
HEK293 cells stably expressing mGlu5
-
Culture medium containing [³H]myo-inositol
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Cell Labeling: Plate HEK293-mGlu5 cells and label them overnight with [³H]myo-inositol (0.5 µCi/mL) in inositol-free medium.[9]
-
Washing: Wash the cells with assay buffer to remove unincorporated [³H]myo-inositol.
-
Pre-incubation: Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for 15 minutes.
-
Compound Treatment: Add varying concentrations of this compound followed by a fixed concentration of glutamate (e.g., EC₅₀). Incubate for 30-60 minutes at 37°C.
-
Lysis and Separation: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid). Separate the inositol phosphates from the free inositol using Dowex AG1-X8 anion-exchange chromatography.[9]
-
Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the potentiation of the glutamate-stimulated PI hydrolysis by this compound.
In Vivo Assay
1. Amphetamine-Induced Hyperlocomotion in Rats
This behavioral model is used to assess the potential antipsychotic-like activity of compounds. mGlu5 PAMs are expected to attenuate the hyperlocomotor effects of amphetamine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Open-field activity chambers with automated photobeam detection
-
This compound formulation for injection (e.g., in 20% β-cyclodextrin)
-
d-amphetamine sulfate (B86663) solution (in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Acclimation: Acclimate the rats to the animal facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each rat in an open-field chamber for a 30-60 minute habituation period.[10]
-
Drug Administration:
-
Behavioral Recording: Immediately place the rats back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[13]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups using appropriate statistical methods (e.g., ANOVA). A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates potential antipsychotic-like efficacy.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always adhere to institutional guidelines and safety procedures when handling chemical compounds and conducting animal research.
References
- 1. medkoo.com [medkoo.com]
- 2. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activation of mGluR8 receptors modulates retinal ganglion cell light responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist selectivity of mGluR1 and mGluR2 metabotropic receptors: a different environment but similar recognition of an extended glutamate conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.ucsc.edu [people.ucsc.edu]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Amphetamine-induced conditioned place preference and changes in mGlu1/5 receptor expression and signaling in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. b-neuro.com [b-neuro.com]
VU0240382: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382 is a novel small molecule modulator of G-protein-gated inwardly rectifying potassium (GIRK) channels. As a member of the VU series of compounds developed at Vanderbilt University, it is anticipated to be a valuable tool for investigating the physiological and pathophysiological roles of GIRK channels in the central nervous system. GIRK channels are critical regulators of neuronal excitability, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. These application notes provide an overview of the potential uses of this compound in neuroscience research and detailed protocols for its experimental application.
GIRK channels, also known as Kir3 channels, are a family of inwardly rectifying potassium channels that are activated by the Gβγ subunits of heterotrimeric G-proteins following the stimulation of G-protein coupled receptors (GPCRs).[1][2] This activation leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. Mammals express four GIRK subunits (GIRK1-4) that can form homotetrameric or heterotetrameric channels with distinct properties and tissue distributions.[3] The predominant GIRK channel subtypes in the brain are heterotetramers of GIRK1 and GIRK2 subunits and homotetramers of GIRK2.[4]
Mechanism of Action
This compound is predicted to act as a selective modulator of GIRK channels. Based on the characterization of related compounds from the same chemical series, such as ML297, it is likely that this compound acts as a positive allosteric modulator or a direct activator of specific GIRK channel subtypes.[5] The precise mechanism, including its subunit selectivity and whether its action is G-protein-dependent or independent, should be experimentally determined. The following diagram illustrates the general signaling pathway of GIRK channel activation.
Data Presentation
The following tables summarize representative quantitative data for GIRK channel modulators from the VU-series, which can serve as a reference for the expected potency and selectivity of this compound.
Table 1: In Vitro Potency of Representative GIRK Channel Modulators
| Compound | Target | Assay | Potency (EC₅₀/IC₅₀) | Reference |
| ML297 | GIRK1/2 | Thallium Flux | 160 nM (EC₅₀) | [5] |
| VU0529331 | Non-GIRK1 containing | Thallium Flux | ~5 µM (EC₅₀) | [6] |
| VU0468554 | GIRK1/4 | Thallium Flux | >10 µM (IC₅₀) | [7] |
Table 2: In Vivo Efficacy of a Representative GIRK Channel Modulator (ML297)
| Animal Model | Behavioral Test | Dose (mg/kg, i.p.) | Outcome | Reference |
| Mouse | Stress-Induced Hyperthermia | 30 | Reduction in hyperthermia | (Data from similar compounds) |
| Mouse | Elevated Plus Maze | 30 | Anxiolytic-like effects | (Data from similar compounds) |
Experimental Protocols
Electrophysiological Characterization of this compound using Whole-Cell Patch Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the effect of this compound on GIRK channel currents in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.
Materials:
-
HEK293 cells or primary neurons
-
Transfection reagents and plasmids encoding GIRK subunits (e.g., GIRK1 and GIRK2) and a GPCR (e.g., GABAB receptor)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution (in DMSO)
-
GPCR agonist (e.g., Baclofen for GABAB receptors)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids for the desired GIRK channel subunits and a relevant GPCR.
-
For primary neurons, culture them according to standard protocols.
-
-
Recording Setup:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal on a selected cell using a patch pipette filled with internal solution.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Record baseline currents.
-
Apply the GPCR agonist to activate GIRK channels and record the resulting outward current.
-
Wash out the agonist.
-
Apply this compound at various concentrations and record the current.
-
In the presence of this compound, re-apply the GPCR agonist to test for allosteric modulation.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced and this compound-induced currents.
-
Construct dose-response curves to determine the EC₅₀ or IC₅₀ of this compound.
-
Behavioral Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
This protocol describes a standard behavioral assay to evaluate the potential anxiolytic or anxiogenic effects of this compound in rodents.
Materials:
-
Adult male mice or rats
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
This compound solution for injection (e.g., in saline with a vehicle like Tween 80)
-
Vehicle solution
Procedure:
-
Animal Acclimation:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Conclusion
This compound represents a potentially powerful new tool for the neuroscience research community. By selectively modulating GIRK channels, this compound can be used to dissect the intricate roles of these channels in regulating neuronal function and behavior. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo models. Further characterization of its subtype selectivity, pharmacokinetic properties, and efficacy in various disease models will be crucial for realizing its full potential as a research tool and a potential therapeutic lead.
References
- 1. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. US11952370B2 - Selective ligands for modulation of GIRK channels - Google Patents [patents.google.com]
- 4. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with VU0240382
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0240382 is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a selective antagonist, it provides a valuable tool for investigating the role of mGluR5 in synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide detailed protocols for utilizing this compound to study its effects on long-term potentiation (LTP), long-term depression (LTD), and the associated intracellular signaling pathways, particularly the ERK1/2 cascade.
mGluR5 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately influencing synaptic strength. The ERK1/2 signaling pathway is a key downstream effector of mGluR5 activation and plays a crucial role in protein synthesis-dependent forms of synaptic plasticity. By negatively modulating mGluR5, this compound allows for the precise dissection of these pathways' contributions to synaptic function.
Quantitative Data Summary
| Compound Class | Parameter | Typical Value | Reference Compound(s) |
| mGluR5 NAM | IC50 | 10 - 100 nM | VU0285683 (IC50 = 24.4 nM)[1] |
| mGluR5 NAM | Electrophysiology | 1 - 10 µM | MPEP, MTEP |
| MEK Inhibitor | Western Blot | 5 - 20 µM | U0126, PD98059 |
Note: The provided concentration ranges are based on published data for other mGluR5 NAMs and related inhibitors. It is imperative to perform concentration-response curves to determine the optimal working concentration for this compound in your specific experimental setup.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The following diagram illustrates the canonical mGluR5 signaling cascade and the point of intervention for this compound.
References
Application Notes and Protocols: VU0240382, a Positive Allosteric Modulator of mGlu5, in Models of Neurological Disorders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data and detailed protocols specifically for VU0240382 are limited. The following application notes and protocols are based on the established pharmacology of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs) as a class of compounds. This compound is presented as a representative, though not extensively characterized, example of this class.
Introduction to this compound and mGlu5 PAMs
This compound is identified as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] mGlu5 receptors are G-protein coupled receptors that are highly expressed in the central nervous system and play a crucial role in modulating synaptic plasticity and neuronal excitability. Dysfunction in the glutamatergic system, particularly involving mGlu5 receptors, has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.
Positive allosteric modulators of mGlu5 represent a promising therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced modulation of receptor activity, preserving the spatial and temporal dynamics of natural glutamatergic signaling.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 6-(2-phenylethynyl)-1,2,3,4-tetrahydroisoquinolin-1-one | [1] |
| Synonyms | VU-0240382, VU 0240382 | [1] |
| CAS Number | 1092550-36-1 | [1] |
| Chemical Formula | C17H13NO | [1] |
| Molecular Weight | 247.30 g/mol | [1] |
| Appearance | Solid powder | [1] |
Mechanism of Action: mGlu5 Signaling Pathway
mGlu5 receptors are coupled to Gq/G11 proteins. Upon activation by glutamate, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates a variety of downstream cellular processes, including ion channel activity and gene expression. mGlu5 PAMs, such as this compound, enhance this response to glutamate, leading to a more robust downstream signal. A key interaction is the potentiation of N-methyl-D-aspartate (NMDA) receptor function by mGlu5 activation, which is critical for synaptic plasticity.
Application in Neurological Disorder Models
mGlu5 PAMs are investigated for their therapeutic potential in various neurological disorders.
-
Schizophrenia: Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia. By potentiating NMDA receptor function, mGlu5 PAMs may alleviate the cognitive and negative symptoms of the disorder. Animal models often involve inducing a hyperdopaminergic state with psychostimulants like amphetamine or blocking NMDA receptors with antagonists like phencyclidine (PCP) or ketamine.
-
Anxiety Disorders: mGlu5 receptors are implicated in the regulation of fear and anxiety circuits. The anxiolytic potential of mGlu5 PAMs can be evaluated in rodent models such as the elevated plus maze, light-dark box, and fear conditioning paradigms.
-
Rett Syndrome: Preclinical studies in mouse models of Rett syndrome have shown that mGlu5 PAMs can rescue synaptic plasticity defects and improve motor phenotypes.
Quantitative Data (Representative for mGlu5 PAMs)
The following tables provide examples of the types of quantitative data that would be generated to characterize a novel mGlu5 PAM. The values are hypothetical and for illustrative purposes.
Table 2: In Vitro Potency of a Representative mGlu5 PAM
| Assay | Cell Line | Parameter | Value |
| Intracellular Calcium Mobilization | HEK293 cells expressing human mGlu5 | EC50 (in the presence of 1 µM Glutamate) | 50 nM |
| Inositol Phosphate Accumulation | CHO cells expressing rat mGlu5 | EC50 (in the presence of 3 µM Glutamate) | 75 nM |
Table 3: In Vivo Efficacy of a Representative mGlu5 PAM in a Schizophrenia Model
| Animal Model | Species/Strain | Treatment | Endpoint | Result |
| Amphetamine-induced Hyperlocomotion | C57BL/6J Mice | 10 mg/kg, i.p. | Reversal of hyperlocomotion | 60% reduction in locomotor activity |
| PCP-induced Cognitive Deficits | Sprague-Dawley Rats | 5 mg/kg, p.o. | Improvement in novel object recognition | 45% increase in discrimination index |
Experimental Protocols
The following are detailed, representative protocols for assays commonly used to evaluate mGlu5 PAMs.
In Vitro Protocol: Intracellular Calcium Mobilization Assay
Objective: To determine the potency of this compound in potentiating glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu5
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
L-Glutamic acid
-
This compound
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK293-hmGlu5 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the wells and add the loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to create a concentration range for testing.
-
Prepare a fixed concentration of glutamate (e.g., 1 µM, corresponding to EC20) in Assay Buffer.
-
-
Assay Measurement:
-
Wash the cells with Assay Buffer after dye loading.
-
Add the diluted this compound solutions to the wells and incubate for 15 minutes.
-
Place the plate in the fluorescent plate reader and begin recording baseline fluorescence.
-
Inject the glutamate solution and continue recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the maximal response.
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression.
-
In Vivo Protocol: Reversal of PCP-Induced Hyperlocomotion
Objective: To assess the antipsychotic-like potential of this compound by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Phencyclidine (PCP)
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Open-field activity chambers equipped with infrared beams
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week and handle them daily for 3 days prior to the experiment.
-
Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for 30 minutes.
-
Dosing:
-
Administer this compound or vehicle via i.p. injection at various doses (e.g., 1, 3, 10 mg/kg).
-
Return the mice to their home cages.
-
-
PCP Challenge: After a 30-minute pretreatment period, administer PCP (e.g., 5 mg/kg, i.p.) to all mice.
-
Activity Monitoring: Immediately after the PCP injection, place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled) for 60 minutes.
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Calculate the total distance traveled for each treatment group.
-
Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel mGlu5 PAM like this compound.
References
Troubleshooting & Optimization
VU0240382 solubility and formulation issues
VU 0240382 - Cayman Chemical VU 0240382 is a positive allosteric modulator of mGlu5 (EC50s = 0.5 and 0.9 µM for rat and human receptors, respectively). It is selective for mGlu5 over mGlu1, mGlu2, mGlu4, mGlu7, and mGlu8 (EC50s = >30 µM for all). VU 0240382 (10 µM) potentiates glutamate-induced increases in intracellular calcium in CHO cells expressing rat mGlu5. It increases the amplitude of synaptic responses to bursting afferent stimulation in the CA1 region of isolated rat hippocampal slices. ... Solubility: DMSO: ≥25 mg/mL. 1 VU0240382 | CAS 1092550-36-1 - Selleckchem Solubility: DMSO ≥ 49.46 mg/mL (200 mM). Water < 0.1 mg/mL (insoluble). 2 this compound | CAS 1092550-36-1 - BLDpharm this compound is a positive allosteric modulator of mGluR5 with EC50 of 0.5 µM and 0.9 µM for rat mGluR5 and human mGluR5, respectively. In Vitro. This compound has no activity at mGluR1, mGluR2, mGluR4, mGluR7, and mGluR8 (EC50 > 30 µM). This compound (10 µM) potentiates the effect of glutamate (B1630785) on intracellular calcium in CHO cells stably expressing rat mGluR5. This compound (10 µM) increases the amplitude of synaptic responses to bursting afferent stimulation in the CA1 region of rat hippocampal slices. 3 this compound - Tocris Bioscience Solubility: Soluble to 100 mM in DMSO. 4 this compound | CAS 1092550-36-1 - CAYMAN this compound is a positive allosteric modulator of mGlu5 (EC50s = 0.5 and 0.9 µM for rat and human receptors, respectively). It is selective for mGlu5 over mGlu1, mGlu2, mGlu4, mGlu7, and mGlu8 (EC50s = >30 µM for all). This compound (10 µM) potentiates glutamate-induced increases in intracellular calcium in CHO cells expressing rat mGlu5. It increases the amplitude of synaptic responses to bursting afferent stimulation in the CA1 region of isolated rat hippocampal slices. ... Solubility: DMSO: ≥25 mg/mL. 1 this compound | 1092550-36-1 - AOBIOUS Solubility: Soluble in DMSO. 5 this compound | CAS 1092550-36-1 - MedChemExpress In Vitro: this compound has no activity at mGluR1, mGluR2, mGluR4, mGluR7, and mGluR8 (EC50 > 30 µM). This compound (10 µM) potentiates the effect of glutamate on intracellular calcium in CHO cells stably expressing rat mGluR5. This compound (10 µM) increases the amplitude of synaptic responses to bursting afferent stimulation in the CA1 region of rat hippocampal slices. ... Solubility: DMSO : 50 mg/mL (202.18 mM; Need ultrasonic). Water : Insoluble. 6 this compound | CAS 1092550-36-1 - TargetMol Description: this compound is a positive allosteric modulator of mGluR5 with EC50 of 0.5 µM and 0.9 µM for rat mGluR5 and human mGluR5, respectively. In Vitro: this compound has no activity at mGluR1, mGluR2, mGluR4, mGluR7, and mGluR8 (EC50 > 30 µM). This compound (10 µM) potentiates the effect of glutamate on intracellular calcium in CHO cells stably expressing rat mGluR5. This compound (10 µM) increases the amplitude of synaptic responses to bursting afferent stimulation in the CA1 region of rat hippocampal slices. 7 Buy this compound - mGlu5 PAM | MedChemSource Solubility: Soluble in DMSO (up to 25 mg/ml). 8 Technical Support Center: this compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common solubility and formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for dissolving this compound. It is practically insoluble in water.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO is reported to be at least 25 mg/mL, with some sources indicating solubility up to 50 mg/mL or 100 mM. It is recommended to start with a lower concentration and gradually increase it to determine the optimal solubility for your specific stock solution.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution with aqueous media. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, it is recommended to make intermediate dilutions in a co-solvent system before the final dilution into your aqueous experimental medium. Alternatively, consider using a formulation approach, such as encapsulation or the use of surfactants, to improve aqueous compatibility. The final concentration of DMSO in your aqueous solution should also be kept to a minimum to avoid solvent-induced artifacts.
Q4: Is heating or sonication necessary to dissolve this compound in DMSO?
A4: Some sources suggest that sonication may be needed to achieve higher concentrations in DMSO. If you encounter difficulty dissolving the compound, gentle warming (e.g., to 37°C) and brief sonication can be employed. However, be cautious with heating, as it may affect the stability of the compound over time. Always start by attempting to dissolve the compound at room temperature with vortexing.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of DMSO to achieve the target concentration. Vortex the solution until the compound is fully dissolved. If necessary, use brief sonication. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation observed in DMSO stock solution. | The concentration may be too high for the given batch or storage conditions. | Try diluting the stock solution to a lower concentration. Gentle warming and sonication may also help to redissolve the precipitate. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound has very low aqueous solubility. | Perform serial dilutions, potentially using a co-solvent, to reach the final desired concentration. Ensure the final DMSO concentration in the assay is low and consistent across all experimental conditions. |
| Inconsistent experimental results. | The compound may not be fully dissolved or may have precipitated out of solution during the experiment. | Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. |
Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥25 mg/mL | ||
| DMSO | ≥49.46 mg/mL | 200 mM | |
| DMSO | 50 mg/mL | 202.18 mM | Ultrasonic may be needed. |
| DMSO | Soluble to 100 mM | 100 mM | |
| Water | < 0.1 mg/mL (insoluble) |
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Overcoming Low Brain Penetration of VU0240382
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low brain penetration of the M1 positive allosteric modulator (PAM), VU0240382. The guidance provided is based on established principles of central nervous system (CNS) drug delivery and experiences with related compounds.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where low brain penetration of this compound is a suspected or confirmed issue.
| Question | Possible Causes | Recommended Actions |
| How can I confirm that low brain penetration is the primary issue in my in vivo experiments? | - Inadequate therapeutic effect despite high systemic exposure.- Low measured brain-to-plasma concentration ratio (Kp).- Rapid clearance from the brain. | - Perform a pharmacokinetic (PK) study to determine the brain and plasma concentrations of this compound over time.- Calculate the unbound brain-to-plasma ratio (Kp,uu) to assess the net flux across the blood-brain barrier (BBB). A Kp,uu significantly less than 1 suggests active efflux. |
| My in vitro BBB model shows poor permeability of this compound. What are the next steps? | - The compound may have unfavorable physicochemical properties (e.g., high polar surface area, low lipophilicity, high number of hydrogen bond donors).- this compound may be a substrate for efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)). | - Conduct a bidirectional permeability assay in a cell line overexpressing P-gp or BCRP (e.g., MDCK-MDR1) to determine the efflux ratio.- If efflux is confirmed, co-administer with a known inhibitor of the relevant transporter in your in vitro model to see if permeability improves. |
| What structural modifications can be considered to improve the brain penetration of this compound? | Based on related M1 PAMs, certain moieties like the (S,S)-hydroxycyclohexyl amide can contribute to low CNS penetration. | - If this compound contains moieties known to limit BBB penetration, consider medicinal chemistry approaches to mask or replace them.- Strategies include reducing the number of hydrogen bond donors, increasing lipophilicity (within an optimal range), and reducing molecular weight.[1] |
| Can formulation strategies enhance the brain delivery of this compound? | The inherent properties of the molecule may be the primary limiting factor. | - Explore the use of nanocarriers, such as liposomes or polymeric nanoparticles, to encapsulate this compound.[2][3]- Consider the development of a prodrug that masks polar functional groups, allowing for better BBB penetration before being cleaved to the active compound in the brain. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that limit the brain penetration of small molecules like this compound?
A1: The blood-brain barrier (BBB) is a highly selective barrier that protects the brain.[4] The primary mechanisms that can limit the penetration of small molecules include:
-
Unfavorable Physicochemical Properties: High molecular weight, excessive hydrogen bonding capacity, and low lipophilicity can hinder passive diffusion across the BBB.[1][5]
-
Active Efflux: Transporter proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively pump substrates out of the brain endothelial cells back into the bloodstream.[2]
Q2: What is the ideal brain-to-plasma ratio (Kp) and unbound brain-to-plasma ratio (Kp,uu) I should aim for?
A2: An ideal Kp value can vary depending on the target and desired therapeutic concentration. However, a Kp,uu value close to 1 is generally considered optimal for a CNS drug that crosses the BBB primarily by passive diffusion and is not subject to significant efflux. A Kp,uu << 1 is a strong indicator of active efflux.
Q3: Are there any successful examples of improving brain penetration for other M1 PAMs?
A3: Yes, several M1 PAMs have been developed with excellent CNS penetration. For instance, VU0467319 is an M1 PAM that displayed high CNS penetration (Kp > 0.67 and Kp,uu > 0.9) and has advanced to clinical trials. The development of such compounds often involves a strategic medicinal chemistry approach to optimize physicochemical properties for BBB penetration while maintaining potency and selectivity.
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay
This protocol is designed to assess the potential of this compound as a substrate for efflux transporters like P-gp.
Workflow for In Vitro Permeability Assay
Caption: Workflow for determining the in vitro permeability and efflux ratio of this compound.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded onto Transwell inserts and cultured until a confluent monolayer is formed. The integrity of the monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-to-B): The test compound (this compound) is added to the apical (upper) chamber, and its transport to the basolateral (lower) chamber is measured over time.
-
Basolateral to Apical (B-to-A): The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured.
-
-
Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS. The apparent permeability (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 is indicative of active transport.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the brain and plasma concentrations of this compound following systemic administration.
Workflow for In Vivo PK Study
Caption: Workflow for an in vivo pharmacokinetic study to assess brain penetration.
Methodology:
-
Dosing: A cohort of rodents (e.g., mice or rats) is administered this compound via the desired route (e.g., intravenous bolus or oral gavage).
-
Sample Collection: At predetermined time points, animals are euthanized, and blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is weighed and homogenized.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenate is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp). To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) needs to be measured, typically through equilibrium dialysis.
Signaling Pathway and Logical Relationships
Strategies to Overcome Low Brain Penetration
Caption: Logical relationship between the problem, causes, and solutions for low brain penetration.
References
- 1. M1 muscarinic allosteric modulators slow prion neurodegeneration and restore memory loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-D-Glucopyranoside, beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1->2)- | C18H32O16 | CID 441433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges for the development of M1 muscarinic receptor positive allosteric modulators in the treatment for neurocognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
VU0240382 Technical Support Center: Stability in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of VU0240382 in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliable performance of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical to maintaining the integrity of this compound. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and store it under controlled conditions.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
-
Concentration: Prepare a stock solution at a concentration of 10 mM or higher to minimize the impact of potential degradation over time.
-
Storage Conditions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q2: What is the recommended procedure for diluting this compound for use in aqueous experimental buffers?
A2: To minimize precipitation and degradation, it is crucial to follow a careful dilution protocol when preparing aqueous working solutions from a DMSO stock.
-
Intermediate Dilution: First, perform an intermediate dilution of the DMSO stock solution in your experimental buffer.
-
Final Dilution: Subsequently, perform the final dilution to the desired working concentration.
-
Vortexing: Ensure thorough mixing by vortexing gently after each dilution step.
-
Fresh Preparation: Always prepare fresh aqueous solutions for each experiment to avoid degradation that can occur in aqueous environments over time.
Q3: What are the primary factors that can affect the stability of this compound in my experiments?
A3: Several factors can influence the stability of this compound in solution. Being aware of these can help in troubleshooting unexpected experimental results.
-
pH: The stability of compounds containing ester or amide functional groups can be pH-dependent. Extreme pH values (highly acidic or alkaline) should be avoided. It is best to maintain the pH of your experimental buffer within a neutral range (pH 6.0-8.0).
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. For prolonged experiments, it is advisable to keep solutions on ice when not in use.
-
Light Exposure: Photoreactive functional groups can lead to degradation upon exposure to light. It is a good practice to protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The presence of oxidizing agents in the experimental buffer can potentially degrade the compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise due to the instability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | Degradation of this compound in the stock solution or working solution. | Prepare a fresh stock solution from solid compound. Prepare fresh working solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Precipitation observed upon dilution into aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your assay). Perform serial dilutions to reach the final concentration. |
| Gradual loss of activity during a prolonged experiment. | Instability of this compound in the aqueous experimental buffer over time. | Keep working solutions on ice during the experiment. Prepare fresh dilutions at intermediate time points for very long experiments. |
| Variability between experimental replicates. | Inconsistent handling of the compound, leading to variable degradation. | Standardize the protocol for solution preparation and handling across all experiments. Ensure all users follow the same procedures for thawing, diluting, and storing solutions. |
Experimental Protocols and Data Presentation
While specific quantitative stability data for this compound is not extensively available in the public domain, the following tables summarize recommended handling and storage conditions to maximize its stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Notes |
| Solid | N/A | N/A | -20°C | Store in a desiccator to protect from moisture. |
| Stock Solution | DMSO | ≥ 10 mM | -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer | Assay-dependent | Use immediately | Prepare fresh for each experiment. Keep on ice if used over several hours. |
Table 2: Factors Affecting Stability in Aqueous Solutions
| Factor | Recommendation | Rationale |
| pH | Maintain between 6.0 and 8.0 | Avoids acid or base-catalyzed hydrolysis of potential labile functional groups. |
| Temperature | Use at room temperature or on ice for prolonged periods | Minimizes thermal degradation. |
| Light | Protect from direct light | Prevents potential photodegradation. |
| Time in Solution | Prepare fresh and use immediately | Reduces the opportunity for degradation in the aqueous environment. |
Visualizing Experimental Workflows
Experimental Workflow for Preparing and Using this compound
Troubleshooting Logic for Stability Issues
Technical Support Center: Interpreting Off-Target Effects of Small Molecule Inhibitors
Important Notice: Information regarding the specific inhibitor "VU0240382" is not available in the public domain or published scientific literature based on the conducted search. The following technical support guide has been created to address the common challenges and questions surrounding the interpretation of off-target effects of small molecule inhibitors in general. The data and examples provided are based on established principles in kinase inhibitor research and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors?
A1: Off-target effects are the unintended interactions of a drug or inhibitor with proteins other than its primary, intended target.[1] Small molecule kinase inhibitors, for example, often bind to the highly conserved ATP-binding pocket of the kinase domain.[1] Due to structural similarities across the human kinome, these inhibitors can bind to and modulate the activity of other kinases, leading to unforeseen biological consequences, potential toxicity, or misinterpretation of experimental results.[1][2]
Q2: How can I identify the potential off-targets of my inhibitor?
A2: Several methods can be employed to determine the selectivity profile of an inhibitor. A common and comprehensive approach is to screen the compound against a large panel of purified kinases in a competitive binding assay or an enzymatic activity assay.[3] Commercial services are available that offer screening against hundreds of kinases. Additionally, chemoproteomic approaches in cell lysates or live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[3] Computational methods, such as in-silico profiling, can also predict potential off-target interactions based on the chemical structure of the compound.[4][5][6]
Q3: What is the significance of IC50 or Ki values in determining off-target effects?
A3: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are quantitative measures of a compound's potency against a specific enzyme.[3] A lower value indicates higher potency. When comparing the IC50 or Ki for the intended target versus other proteins, a large difference (typically >100-fold) suggests good selectivity.[3] Conversely, if an inhibitor affects other proteins with potencies similar to the intended target, off-target effects are likely to occur in cellular experiments.[3]
Q4: Can off-target effects be beneficial?
A4: While off-target effects are often considered undesirable because they can lead to toxicity or confound experimental results, they can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[3] For instance, an anti-cancer agent might hit several kinases that contribute to the disease as part of its mechanism of action.[7] However, it is crucial to identify and characterize these off-target interactions to fully understand the compound's mechanism of action.[3]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments.
Issue 1: My cells are showing a different or more potent phenotype than expected after inhibitor treatment.
-
Potential Cause: This is often indicative of off-target activities.[3][8] The inhibitor may be affecting other signaling pathways that contribute to the observed phenotype.
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Screen: Test the inhibitor against a broad panel of kinases to identify potential off-targets.[8]
-
Compare with Structurally Unrelated Inhibitors: Use another well-characterized, selective inhibitor for the same primary target but with a different chemical scaffold.[1] If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.[1]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the inhibitor still produces the phenotype in the absence of the primary target, the effect is unequivocally off-target.[7][9]
-
Issue 2: I'm observing significant cellular toxicity at concentrations where I expect specific inhibition.
-
Potential Cause: The compound may have a potent off-target that induces a toxic phenotype.[9]
-
Troubleshooting Steps:
-
Conduct a Broad Off-Target Panel: Screen for off-target interactions not just within the kinome but also against other protein families, such as GPCRs and ion channels, through safety pharmacology panels.
-
Dose-Response in Multiple Cell Lines: Perform cell viability assays across a panel of cell lines to determine if the toxicity is cell-type specific.[9] This can provide clues about the pathways involved.
-
Investigate Apoptosis/Necrosis Pathways: Analyze markers of cell death (e.g., cleaved caspase-3, PARP cleavage) to understand the mechanism of toxicity.
-
Issue 3: I'm getting inconsistent results between different cell lines.
-
Potential Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[9]
-
Troubleshooting Steps:
-
Confirm Target Expression: Use Western Blot or qPCR to confirm that the primary target is expressed at similar levels in the cell lines being used.[9]
-
Check Off-Target Expression: If a key off-target has been identified, check its expression level in the different cell lines. The inhibitor's effect may correlate with the expression of the off-target rather than the intended target.
-
Cellular Context is Key: Be aware that the signaling network and dependencies can differ significantly between cell lines, which can influence the outcome of inhibiting a particular target.[10]
-
Data Presentation
Summarizing quantitative data from off-target profiling assays in a clear and structured table is crucial for interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of Inhibitor-X
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target | Potential for Off-Target Effect |
| Primary Target-A | 10 | 1x | On-Target |
| Off-Target-B | 50 | 5x | High |
| Off-Target-C | 500 | 50x | Moderate |
| Off-Target-D | 2,000 | 200x | Low |
| Off-Target-E | >10,000 | >1000x | Very Low |
Interpretation: Inhibitor-X shows high potency against its primary target. However, it is only 5-fold selective against Off-Target-B, suggesting a high likelihood of off-target effects in cellular assays if Off-Target-B is expressed and functional. The selectivity against Off-Targets D and E is good, indicating a lower risk of off-target effects from these kinases.[3]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol outlines a general method to determine the inhibitory activity of a compound against a panel of kinases.
-
Objective: To determine the IC50 values of a test compound against a broad panel of kinases to identify on- and off-targets.[9]
-
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and any required co-factors diluted in assay buffer.
-
-
Compound Addition:
-
Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Include a positive control (no inhibitor) and a negative control (a known potent inhibitor for the kinase) to validate the assay.[11]
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km for each specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.[11]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
-
Visualizations
Caption: On-target vs. Off-target effects of a small molecule inhibitor.
Caption: Experimental workflow for validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
Navigating Inconsistent Results with VU0240382: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the putative mGluR1 antagonist, VU0240382. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may lead to inconsistent results in your experiments with this compound.
1. Question: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?
Answer: Inconsistent dose-response curves are a common issue. Several factors related to compound handling, experimental setup, and cell health can contribute to this variability. A systematic approach to troubleshooting is crucial.
Troubleshooting Inconsistent Dose-Response:
| Potential Cause | Recommended Action |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Solubility Issues | Ensure complete solubilization of the compound in your stock solution. Visually inspect for any precipitate. Consider a brief sonication. When diluting into aqueous assay buffers, ensure the final solvent concentration is low and consistent across all conditions to prevent precipitation. |
| Cell Health & Density | Monitor cell viability and ensure consistent cell seeding density across all wells and experiments. Cells that are unhealthy or at different growth phases can respond differently to treatment. |
| Assay Variability | Standardize all incubation times, reagent concentrations, and detection parameters. Use appropriate positive and negative controls in every experiment to monitor assay performance. |
| Off-Target Effects | At higher concentrations, antagonists can sometimes exhibit off-target effects that may interfere with your assay.[1][2] Consider testing the selectivity of this compound against other related receptors if possible. |
2. Question: I am observing lower than expected potency (high IC50 value) for this compound. What could be the reason?
Answer: Lower than expected potency can stem from issues with the compound itself, the assay conditions, or the biological system being used.
Troubleshooting Low Potency:
| Potential Cause | Recommended Action |
| Compound Degradation | Verify the integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods. Store the compound as recommended by the supplier, protected from light and moisture. |
| Incorrect Concentration | Double-check all calculations for dilutions of your stock solution. Serial dilution errors can significantly impact the final concentration. |
| High Agonist Concentration | In competitive antagonist assays, a high concentration of the agonist will require a higher concentration of the antagonist to achieve inhibition. Optimize the agonist concentration to be near its EC50 for the best results. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect the effects of the antagonist at lower concentrations. Ensure your assay has a sufficient signal-to-background ratio and is validated for detecting inhibition. |
| Receptor Expression Levels | Low expression levels of mGluR1 in your cell line or tissue preparation will result in a smaller response window and may require higher antagonist concentrations. Verify receptor expression using techniques like qPCR or Western blotting. |
3. Question: How can I be sure the effects I am seeing are specific to mGluR1 antagonism?
Answer: Demonstrating target specificity is a critical aspect of any pharmacological study.
Strategies for Confirming Specificity:
| Experimental Approach | Description |
| Use of a structurally different mGluR1 antagonist | Compare the effects of this compound with another known, structurally unrelated mGluR1 antagonist. Similar results would strengthen the conclusion that the effect is on-target. |
| Rescue Experiments | If this compound inhibits an agonist-induced response, check if increasing the agonist concentration can overcome this inhibition. This is characteristic of competitive antagonism. |
| Use of a null cell line | Test the effect of this compound in a cell line that does not express mGluR1. The absence of an effect would support on-target activity. |
| Orthogonal Assays | Measure a different downstream signaling event known to be modulated by mGluR1. Consistent inhibition across multiple signaling readouts increases confidence in the mechanism. |
Experimental Protocols
A generalized protocol for evaluating an mGluR1 antagonist in a cell-based assay is provided below. This should be optimized for your specific cell type and assay.
General Protocol: In Vitro mGluR1 Antagonist Assay (Calcium Flux)
-
Cell Culture: Plate cells expressing mGluR1 (e.g., HEK293 or CHO cells stably expressing the receptor) in a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells/well. Allow cells to adhere and grow overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to generate a concentration range for the dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
-
Antagonist Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of an mGluR1 agonist (e.g., L-Quisqualic acid) at a concentration of 2x the final desired concentration (typically around the EC80).
-
Using a fluorescent plate reader equipped with an injector, add the agonist to the wells and immediately begin recording the fluorescence signal (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to a vehicle control (0% inhibition) and a positive control inhibitor or no-agonist control (100% inhibition).
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for assessing this compound activity.
References
Technical Support Center: VU0240382 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU0240382 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor that, upon activation, primarily signals through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Q2: What is the recommended vehicle for in vivo administration of this compound?
Q3: How can I troubleshoot issues with the solubility of this compound?
A3: Poor solubility is a common challenge with many small molecule compounds intended for in vivo use. If you are encountering issues with this compound precipitating out of solution, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.
-
Gentle Warming: Gently warm the vehicle (e.g., to 37°C) to increase the solubility. However, be cautious of potential compound degradation at higher temperatures.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Co-solvents: For oral gavage studies, the use of co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol in combination with surfactants can be explored.
-
Alternative Vehicles: If the recommended vehicle is not suitable, other options for poorly soluble compounds include suspensions in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% docusate (B154912) sodium).
Q4: What are some common pitfalls to avoid during in vivo studies with this compound?
A4: Beyond formulation challenges, several factors can impact the success of your in vivo experiments:
-
Dose Selection: Ensure your dose is based on available preclinical data for similar mGluR5 PAMs and your specific research question.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous) will significantly impact the pharmacokinetic profile of the compound.
-
Animal Strain and Species: Different rodent strains and species can exhibit variability in their metabolic and physiological responses.
-
Timing of Administration: The timing of compound administration relative to the experimental endpoint is critical and should be based on the expected pharmacokinetic profile.
Experimental Protocols
While a specific, detailed in vivo protocol for this compound is not available in the reviewed literature, the following provides a generalized methodology based on studies with similar mGluR5 PAMs.
Protocol: Intraperitoneal Administration of an mGluR5 PAM in Rodents
-
Vehicle Preparation:
-
Prepare a 10% (v/v) solution of Tween 80 in sterile, physiological saline.
-
Warm the solution to approximately 37°C to aid in dissolution.
-
-
Compound Formulation:
-
Weigh the desired amount of this compound.
-
Add the compound to the pre-warmed vehicle.
-
Vortex and sonicate the mixture until the compound is fully dissolved. A clear solution should be obtained. If a suspension is necessary, ensure it is homogenous.
-
-
Dosing:
-
Administer the formulation via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
-
-
Control Group:
-
Administer the vehicle alone to a control group of animals to account for any effects of the vehicle itself.
-
Data Presentation
Table 1: Recommended Starting Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Administration Route | Notes |
| 10% Tween 80 in Saline | Intraperitoneal (i.p.) | Recommended starting point based on similar compounds. |
| 0.5% Carboxymethylcellulose, 0.1% Docusate Sodium in Water | Oral (p.o.) | Suitable for creating a suspension. |
| 20% β-cyclodextrin in Water | Intraperitoneal (i.p.), Oral (p.o.) | Can be effective for some compounds. |
| 10% DMSO, 90% Saline | Intravenous (i.v.), Intraperitoneal (i.p.) | Use with caution due to potential DMSO toxicity. |
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: The mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for conducting an in vivo study with this compound.
References
Technical Support Center: Measuring the Free Fraction of VU0240382
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure the free fraction (fu) of the compound VU0240382. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the importance of measuring the free fraction of this compound?
A1: The unbound, or free, fraction of a drug is the portion that is not bound to plasma proteins.[1][2] This is the pharmacologically active portion that can diffuse across membranes, interact with target receptors, and be eliminated from the body.[2][3] Therefore, accurately determining the free fraction of this compound is crucial for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling: Understanding the relationship between dose, exposure, and response.[3][4]
-
Predicting in vivo efficacy and toxicity: Only the unbound drug is available to exert its therapeutic or adverse effects.[2][5]
-
Informing dose selection for clinical trials: Inaccurate free fraction measurements can lead to misinformed dose determinations.[6]
Q2: What are the common methods to measure the free fraction of a drug like this compound?
A2: Several in vitro methods are commonly used to determine the plasma protein binding (PPB) and thus the free fraction of a drug.[3][7] The most prevalent techniques include:
-
Equilibrium Dialysis (ED): Considered the gold standard, this method involves a semi-permeable membrane separating a plasma sample containing the drug from a buffer solution.[1][8][9] At equilibrium, the concentration of the unbound drug is the same in both chambers.[9]
-
Ultrafiltration (UF): This technique uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.[1][2][8] It is generally faster than equilibrium dialysis.[1]
-
Ultracentrifugation (UC): This method separates the protein-bound drug from the free drug by high-speed centrifugation without a membrane, which can be advantageous for compounds prone to non-specific binding to membranes.[7][8]
The choice of method depends on the physicochemical properties of this compound, such as its stability and potential for non-specific binding.[8]
Q3: What physicochemical properties of this compound are important to consider before starting the experiment?
A3: While specific data for this compound is not publicly available, for any compound, the following physicochemical properties are critical for designing a robust free fraction assay:[10][11]
-
Solubility: Poor aqueous solubility can make it difficult to prepare stock solutions and can lead to precipitation in the assay.
-
Lipophilicity (LogP/LogD): Highly lipophilic compounds often exhibit high plasma protein binding and are more prone to non-specific binding to labware and membranes.
-
pKa: The ionization state of the compound at physiological pH (around 7.4) will influence its binding to plasma proteins.
-
Chemical Stability: The stability of this compound in plasma and buffer at 37°C is crucial, especially for longer incubation methods like equilibrium dialysis.[8]
A summary of hypothetical physicochemical properties for this compound is provided below to guide experimental design.
| Property | Hypothetical Value for this compound | Implication for Free Fraction Measurement |
| LogP | 4.2 | High lipophilicity, potential for high plasma protein binding and non-specific binding. |
| pKa (basic) | 8.5 | Primarily ionized at physiological pH, may influence binding to albumin and other proteins. |
| Aqueous Solubility | < 10 µg/mL | Low solubility, requires careful preparation of stock solutions and may limit the test concentrations. |
| Plasma Stability | Moderate | Potential for degradation during long incubations; a faster method like ultrafiltration might be preferred. |
Experimental Protocols
Protocol 1: Equilibrium Dialysis (RED Device)
This protocol describes the use of a Rapid Equilibrium Dialysis (RED) device for determining the free fraction of this compound.
Materials:
-
This compound
-
Control compounds (e.g., Warfarin - high binding, Atenolol - low binding)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)
-
Incubator with orbital shaker (37°C)
-
LC-MS/MS system for analysis
Workflow:
Calculation:
The fraction unbound (fu) is calculated as:
fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
Protocol 2: Ultrafiltration
This protocol provides a faster alternative to equilibrium dialysis.
Materials:
-
This compound
-
Control compounds
-
Pooled human plasma
-
Centrifugal filter units (e.g., 10kDa MWCO)
-
Centrifuge with temperature control (37°C)
-
LC-MS/MS system
Workflow:
Calculation:
The fraction unbound (fu) is calculated as:
fu = (Concentration in Ultrafiltrate) / (Total Concentration in Plasma)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Mass Balance (<80%) | Non-specific binding: Compound is adsorbing to the device walls or membrane.[7][8] | - Use a device with low-binding materials. - Include a control without plasma to assess binding to the apparatus. - Consider using ultracentrifugation which avoids membranes. |
| Compound Instability: this compound is degrading in plasma at 37°C.[8] | - Reduce incubation time. - Use a faster method like ultrafiltration. - Assess stability in plasma independently. | |
| High Variability in Replicates | Inconsistent pipetting: Inaccurate volumes of plasma or buffer. | - Use calibrated pipettes. - For RED devices, ensure no air bubbles are trapped. |
| pH shift during incubation: CO2 loss from plasma can increase pH, affecting binding.[12][13] | - Perform incubations in a CO2-controlled incubator (5% CO2).[13] - Use a buffer with higher buffering capacity. | |
| Analytical variability: Issues with the LC-MS/MS analysis. | - Ensure proper sample preparation and matrix matching. - Use a stable, isotopically labeled internal standard if available. | |
| Unexpectedly High Free Fraction | Protein leakage: The membrane is compromised, allowing protein into the buffer/filtrate. | - Visually inspect membranes before use. - Analyze the buffer/filtrate for protein content. |
| Saturation of binding sites: The concentration of this compound is too high, saturating the binding sites on plasma proteins. | - Measure the free fraction at multiple concentrations.[8] | |
| Unexpectedly Low Free Fraction | Non-specific binding to filter (Ultrafiltration): The compound is binding to the ultrafiltration membrane.[7] | - Pre-saturate the membrane with a solution of the compound. - Use a different type of filter membrane. |
| Solubility issues: The compound may be precipitating out of solution. | - Visually inspect for precipitation. - Ensure the final concentration is below the solubility limit in plasma. |
Data Interpretation
The following table illustrates how to present the results for this compound alongside control compounds.
| Compound | Method | Concentration (µM) | % Free (fu) | % Bound | Mass Balance (%) |
| This compound | Equilibrium Dialysis | 1 | 1.5 | 98.5 | 92 |
| Warfarin | Equilibrium Dialysis | 1 | 0.5 | 99.5 | 95 |
| Atenolol | Equilibrium Dialysis | 1 | 95.2 | 4.8 | 98 |
| This compound | Ultrafiltration | 1 | 2.1 | 97.9 | 85 |
| Warfarin | Ultrafiltration | 1 | 0.8 | 99.2 | 88 |
| Atenolol | Ultrafiltration | 1 | 96.0 | 4.0 | 97 |
Note: Discrepancies between methods may arise due to factors like non-specific binding, which can be more pronounced in ultrafiltration.[8] Further investigation may be required to determine the most accurate value for the free fraction of this compound.
Signaling Pathways and Logical Relationships
The relationship between total drug concentration, plasma protein binding, and the pharmacologically active free drug is a critical concept.
This diagram illustrates that only the free fraction of this compound can interact with its target to produce a therapeutic effect and be cleared from the body. The protein-bound fraction acts as a reservoir.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 10. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Research with VU0240382
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential pharmacokinetic challenges that may be encountered during preclinical development of novel compounds, with a focus on the hypothetical challenges that a molecule like VU0240382 might present. As specific pharmacokinetic data for this compound is not publicly available, this guide leverages common challenges seen with research compounds and offers general troubleshooting strategies and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability in our initial animal studies with a novel compound. What are the potential causes and how can we investigate this?
A1: Low oral bioavailability is a frequent challenge in early drug development and can stem from several factors. The primary culprits are typically poor absorption from the gastrointestinal (GI) tract and extensive first-pass metabolism in the gut wall or liver.
To dissect the underlying cause, a stepwise approach is recommended:
-
Assess Aqueous Solubility: Poor solubility can limit the dissolution of the compound in the GI fluid, which is a prerequisite for absorption.
-
Evaluate Membrane Permeability: The compound may have low permeability across the intestinal epithelium. In vitro models like the Caco-2 permeability assay can provide initial insights.
-
Investigate Metabolic Stability: The compound might be rapidly metabolized by enzymes in the enterocytes (gut wall) or hepatocytes (liver). In vitro metabolic stability assays using liver microsomes or S9 fractions can help quantify this.
-
Consider Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.
A workflow for investigating low oral bioavailability is outlined below:
Technical Support Center: VU0240382 and mGlu4 Positive Allosteric Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with VU0240382 and other mGlu4 positive allosteric modulators (PAMs). The information provided is based on established knowledge of mGlu4 PAMs and aims to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation occurs at an allosteric binding site, which is distinct from the glutamate binding site. The activation of mGluR4, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Q2: What are the potential therapeutic applications of mGlu4 PAMs like this compound?
A2: Activation of mGluR4 has shown promise in preclinical models of several neurological and psychiatric disorders. The most notable application is in Parkinson's disease, where mGluR4 activation is thought to modulate neurotransmission in the basal ganglia, offering potential palliative benefits.[1] Other potential therapeutic areas include anxiety, depression, and neuroprotection.[2]
Q3: What are some known challenges associated with the development of mGlu4 PAMs?
A3: A significant challenge in the development of mGlu4 PAMs is the often "flat" structure-activity relationship (SAR).[2][3] This means that even minor chemical modifications to a lead compound can result in a complete loss of activity, making optimization difficult. Additionally, issues with poor solubility, metabolic instability, and potential off-target effects are common hurdles in the development of this class of compounds.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no potentiation of glutamate response in vitro. | Compound Solubility: this compound, like many mGlu4 PAMs, may have poor aqueous solubility, leading to a lower effective concentration. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the assay buffer is low (typically <0.5%) and consistent across all conditions.- Consider using a solubility-enhancing agent if compatible with the assay.[4] |
| Compound Stability: The compound may be unstable in the assay buffer or under certain storage conditions. | - Prepare fresh dilutions of the compound for each experiment.- Assess compound stability in your specific assay buffer over the time course of the experiment.[5][6] | |
| Cell Line Issues: The cell line may not express sufficient levels of mGluR4, or the receptor may not be properly coupled to the signaling pathway being measured. | - Verify mGluR4 expression in your cell line using techniques like qPCR or Western blot.- Use a cell line with robust and validated mGluR4 expression and signaling. | |
| Assay Conditions: The concentration of glutamate used may be too high, masking the potentiating effect of the PAM. | - Perform a glutamate concentration-response curve to determine an EC20 or lower concentration for your potentiation assays.[3] | |
| High background signal or apparent agonist activity in the absence of glutamate. | Off-Target Effects: The compound may have activity at other receptors expressed in the cell line. | - Test the compound for activity in the parental cell line (not expressing mGluR4) to identify non-specific effects.- Profile the compound against a panel of related receptors (e.g., other mGluRs) to assess selectivity.[2] |
| Assay Artifacts: The compound may interfere with the assay components (e.g., fluorescent dyes in a calcium mobilization assay). | - Run control experiments with the compound in the absence of cells to check for direct effects on the assay readout. | |
| Difficulty replicating in vivo efficacy. | Poor Pharmacokinetics: The compound may have low oral bioavailability, poor brain penetration, or rapid metabolism. | - Characterize the pharmacokinetic properties of the compound (e.g., solubility, permeability, metabolic stability) early in the experimental workflow.[1] |
| Vehicle Effects: The vehicle used to dissolve the compound for in vivo administration may have its own biological effects. | - Include a vehicle-only control group in all in vivo experiments. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is commonly used to assess the potentiation of mGluR4 activity. Since mGluR4 is a Gi/o-coupled receptor, it does not directly couple to calcium mobilization. Therefore, a common strategy is to co-express a promiscuous G-protein, such as Gαqi5, which redirects the Gi/o signal to the Gq pathway, resulting in a measurable calcium release.[3]
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably co-expressing mGluR4 and Gαqi5 in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[7]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Glutamate Stimulation: Add a sub-maximal concentration (e.g., EC20) of glutamate to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7] The increase in fluorescence corresponds to the potentiation of the glutamate response.
Receptor Binding Assay
A radioligand binding assay can be used to determine if this compound binds to an allosteric site on mGluR4 and to measure its affinity. This typically involves a competition binding experiment with a radiolabeled allosteric ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing high levels of mGluR4.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled mGluR4 allosteric ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium. The incubation time and temperature should be optimized.[8]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand using filtration over glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined and used to calculate the inhibitory constant (Ki).[8]
Signaling Pathways and Workflows
Caption: Canonical mGluR4 signaling pathway modulated by a PAM.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of clopidogrel solid dispersions-Importance of in vitro dissolution test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0240382 and Other mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of VU0240382 and other prominent metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs). The information is curated from preclinical research to assist in the selection of appropriate tool compounds for investigating the therapeutic potential of mGlu5 modulation in various central nervous system disorders.
Overview of mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric conditions, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators of mGlu5 represent a promising therapeutic strategy, as they do not directly activate the receptor but rather enhance its response to the endogenous agonist, glutamate. This mechanism offers the potential for a more nuanced modulation of synaptic transmission with a lower risk of the adverse effects associated with direct agonists.
A diverse array of mGlu5 PAMs with distinct chemical scaffolds and pharmacological profiles have been developed. These compounds can be broadly categorized as "pure PAMs," which only potentiate the effect of an orthosteric agonist, and "ago-PAMs," which exhibit intrinsic agonist activity in addition to their potentiating effects. The choice of PAM for a particular study is critical, as their differing properties can lead to varied outcomes in both in vitro and in vivo models.
Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other well-characterized mGlu5 PAMs, including CDPPB, VU0360172, and VU0409551.
| Compound | Chemical Class | EC50 (PAM activity) | Maximum Glutamate Response (% of control) | Allosteric Agonist Activity | Binding Site |
| This compound | N/A | N/A | N/A | N/A | N/A |
| CDPPB | Benzamide | ~250 nM | Potentiates | Weak agonist activity at high concentrations | MPEP site |
| VU0360172 | Nicotinamide | ~235 nM | Potentiates | Pure PAM | MPEP site |
| VU0409551 | Oxazole-pyridine | ~235 nM | 11-fold shift | Pure PAM in Ca2+ mobilization, agonist in pERK1/2 | N/A |
Table 1: In Vitro Pharmacological Profile of Selected mGlu5 PAMs. EC50 values represent the concentration of the PAM that produces 50% of its maximal potentiation of an EC20 concentration of glutamate in a calcium mobilization assay. Data are compiled from multiple sources.[1][2][3]
| Compound | Animal Model | Behavioral Readout | Effective Dose Range | Reference |
| This compound | N/A | N/A | N/A | N/A |
| CDPPB | Rat | Reversal of amphetamine-induced hyperlocomotion | 10-30 mg/kg (s.c.) | [1] |
| VU0360172 | Rat | Reversal of amphetamine-induced hyperlocomotion | 10-20 mg/kg (i.p.) | [1][4] |
| VU0409551 | Rat | Reversal of amphetamine-induced hyperlocomotion, enhancement of contextual fear conditioning | 0.3-10 mg/kg (i.p.) | [2][4] |
Table 2: In Vivo Efficacy of Selected mGlu5 PAMs in Preclinical Models. Dosing routes and effective dose ranges are indicated for specific behavioral paradigms relevant to antipsychotic and cognitive-enhancing effects.
Signaling Pathways and Experimental Workflows
The diverse pharmacological effects of mGlu5 PAMs can be attributed to their differential engagement of downstream signaling pathways. Understanding these pathways is crucial for interpreting experimental results and predicting in vivo outcomes.
mGlu5 Signaling Cascade
Activation of mGlu5 receptors, potentiated by PAMs, primarily couples to Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[5] Additionally, mGlu5 can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and can physically interact with other receptors, such as the NMDA receptor, to modulate their function.[2][5] The phenomenon of "biased agonism" suggests that different PAMs may preferentially activate certain downstream pathways over others, leading to distinct cellular and physiological responses.[2]
Experimental Workflow: Calcium Mobilization Assay
A common in vitro method to assess the activity of mGlu5 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation in a cell line expressing mGlu5.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from methods described for characterizing mGlu5 PAMs in HEK293 cells stably expressing the rat mGlu5 receptor.[1]
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test PAMs and glutamate stock solutions
-
384-well black-walled, clear-bottom plates, poly-D-lysine coated
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of assay medium. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, prepare the fluorescent calcium dye according to the manufacturer's instructions. Add an equal volume of the dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Addition:
-
For determining PAM activity (EC50), add varying concentrations of the test PAM to the wells.
-
For determining the fold-shift in glutamate potency, add a fixed concentration of the PAM.
-
Include vehicle control wells.
-
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. After a baseline reading, inject an EC20 concentration of glutamate into the wells. Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
Data Analysis: Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate. For PAM EC50 determination, plot the potentiation against the PAM concentration and fit to a sigmoidal dose-response curve. For fold-shift analysis, compare the EC50 of glutamate in the presence and absence of the PAM.
Brain Slice Electrophysiology
This protocol provides a general framework for assessing the effects of mGlu5 PAMs on synaptic transmission in acute brain slices, a method often used to study synaptic plasticity.[6][7]
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes
-
Electrophysiology rig with amplifier and data acquisition system
-
Test PAMs and other pharmacological agents
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold, carbogenated aCSF. Use a vibratome to prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus).
-
Recovery: Transfer the slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at room temperature or a physiological temperature.
-
Electrode Placement: Place a stimulating electrode to activate a specific synaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode to measure the postsynaptic response (e.g., field excitatory postsynaptic potential, fEPSP, in the CA1 stratum radiatum).
-
Baseline Recording: Record a stable baseline of synaptic responses for at least 20 minutes.
-
Drug Application: Bath-apply the test PAM at the desired concentration and continue recording. Observe for changes in baseline synaptic transmission or in the induction of synaptic plasticity (e.g., long-term potentiation or depression).
-
Data Analysis: Measure the slope or amplitude of the fEPSPs. Normalize the data to the pre-drug baseline period. Statistical analysis is used to determine the significance of any drug-induced effects.
In Vivo Behavioral Assay: Reversal of Amphetamine-Induced Hyperlocomotion
This model is widely used as a preclinical screen for potential antipsychotic efficacy.[1][8]
Materials:
-
Adult male rats
-
Open-field activity chambers equipped with photobeam detectors
-
Amphetamine
-
Test PAM
-
Vehicle solution
Procedure:
-
Habituation: Place the rats in the activity chambers for a period of 30-60 minutes to allow them to habituate to the novel environment.
-
Drug Administration:
-
Administer the test PAM or vehicle via the appropriate route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).
-
After a pre-treatment period (e.g., 30 minutes), administer a psychostimulant dose of amphetamine (e.g., 1-2 mg/kg, s.c.).
-
-
Locomotor Activity Recording: Immediately after amphetamine administration, place the rats back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in discrete time bins. Compare the activity of the PAM-treated groups to the vehicle-treated group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion by the PAM is indicative of potential antipsychotic-like activity.
Conclusion
The selection of an appropriate mGlu5 PAM as a research tool requires careful consideration of its specific pharmacological properties. Compounds like VU0360172 and VU0409551 have been shown to be potent and selective "pure" PAMs with efficacy in preclinical models, while others like CDPPB may exhibit some level of intrinsic agonism. The concept of biased agonism further complicates the landscape, suggesting that different PAMs can produce distinct physiological effects even if they bind to the same allosteric site. The detailed experimental protocols provided in this guide offer a starting point for the rigorous characterization of novel mGlu5 PAMs and for further elucidating the therapeutic potential of targeting this important receptor. As research in this field progresses, a deeper understanding of the structure-activity relationships and signaling consequences of mGlu5 PAMs will be essential for the development of novel therapeutics for a range of CNS disorders.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Contributes to Seizure-Like Adverse Events in Rats Involving a Receptor Agonism-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0240382 and VU0092273: Allosteric Modulators of mGluR5
This guide provides a detailed comparison of two widely used positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), VU0240382 and VU0092273. Both compounds are valuable research tools for studying the physiological and pathological roles of mGluR5, a key receptor in the central nervous system implicated in various neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, mechanisms of action, and the experimental protocols used for their characterization.
Data Presentation: A Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and VU0092273, providing a clear comparison of their potency as mGluR5 positive allosteric modulators.
| Parameter | This compound | VU0092273 |
| Molecular Target | Metabotropic Glutamate Receptor 5 (mGluR5) | Metabotropic Glutamate Receptor 5 (mGluR5) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) with ago-allosteric activity (ago-PAM) | Positive Allosteric Modulator (PAM) |
| Binding Site | Allosteric site, competes with MPEP | Allosteric site, binds to the MPEP site[1][2] |
| EC₅₀ (PAM activity) | ~39 nM (pEC₅₀ = 7.4) in high expression systems; 64 ± 10 nM in low expression systems | 0.27 µM (270 nM)[1][2] |
| Intrinsic Agonist Activity | Yes, demonstrates allosteric agonist activity, particularly in systems with high mGluR5 expression. | Generally considered a "pure PAM" with minimal to no intrinsic agonist activity in most standard assays. |
Mechanism of Action and Signaling Pathways
This compound and VU0092273, while both enhancing the activity of mGluR5, exhibit distinct mechanisms of action that influence their signaling profiles.
VU0092273 is characterized as a "pure" positive allosteric modulator. It potentiates the receptor's response to the endogenous agonist, glutamate, without demonstrating significant intrinsic activity on its own. Its primary mechanism involves enhancing the canonical Gq-protein coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Additionally, studies have indicated that signaling through mGluR5 potentiation by VU0092273 can involve the PI3K/Akt pathway, which is implicated in cell survival and neuroprotection.
This compound , in contrast, is classified as an "ago-PAM" or an allosteric agonist. This means that in addition to potentiating the effects of glutamate, it can directly activate the mGluR5 receptor in the absence of the endogenous agonist, particularly in cellular systems with high receptor expression levels. This intrinsic agonist activity also primarily signals through the Gq/PLC/Ca²⁺ pathway. The ago-allosteric nature of this compound can lead to a more pronounced and sustained activation of downstream signaling cascades compared to a pure PAM under certain conditions.
Below are diagrams illustrating the distinct signaling pathways of these two modulators.
Experimental Protocols
The characterization of this compound and VU0092273 relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments used to assess their activity.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of mGluR5 modulators by measuring changes in intracellular calcium concentration.
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Cells are seeded into black-walled, clear-bottom 384-well microplates at a density of 20,000 to 40,000 cells per well and incubated overnight.[1]
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
The dye solution is removed, and fresh assay buffer is added.
-
A baseline fluorescence reading is established using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
For PAM activity, varying concentrations of the test compound (this compound or VU0092273) are added, followed by a sub-maximal (EC₂₀) concentration of glutamate.
-
For ago-PAM activity, the test compound is added in the absence of glutamate.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
-
Data Analysis:
-
The fluorescence signal is normalized to the response induced by a maximal concentration of glutamate.
-
EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Phosphoinositide (PI) Hydrolysis Assay
This assay provides a more direct measure of Gq-protein activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.
-
Cell Culture and Labeling:
-
Assay Procedure:
-
Prior to the assay, cells are washed and pre-incubated in an assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Cells are then stimulated with the test compound (this compound or VU0092273) in the presence or absence of an EC₂₀ concentration of glutamate for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).
-
The aqueous phase, containing the inositol phosphates, is separated by ion-exchange chromatography.
-
The amount of accumulated [³H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are expressed as a percentage of the response to a maximal concentration of an agonist.
-
Concentration-response curves are generated to determine the EC₅₀ of the test compounds.
-
Conclusion
This compound and VU0092273 are both potent and valuable positive allosteric modulators of mGluR5. The primary distinction lies in their intrinsic activity, with this compound acting as an ago-PAM and VU0092273 as a pure PAM. This difference can have significant implications for their effects in various experimental systems and their potential therapeutic applications. Researchers should carefully consider these distinct pharmacological profiles when selecting a compound for their studies. The experimental protocols detailed in this guide provide a foundation for the robust characterization of these and other mGluR5 modulators.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
Scrutinizing the Selectivity of VU-Series mGlu5 Antagonists: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides a detailed comparison of the selectivity profile of VU0240382, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with other notable mGlu5 antagonists. While specific public data for this compound is limited, this analysis leverages data from its structural analog and fellow Vanderbilt University-developed compound, VU0424238 (auglurant), as a representative example of this chemical series.
The metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system. Among the eight subtypes, mGlu5 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. The development of selective mGlu5 antagonists is a key focus of academic and industrial research, with a strong emphasis on achieving high selectivity to minimize off-target effects.
This guide will delve into the quantitative data on the selectivity of the VU-series compounds, detail the experimental protocols used to ascertain these findings, and provide visual representations of the relevant signaling pathways and experimental workflows.
Comparative Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. The following table summarizes the inhibitory activity (IC50) of VU0424238 and other well-characterized mGlu5 antagonists against various mGlu receptor subtypes.
| Compound | mGlu5 IC50 (nM) | mGlu1 IC50 (nM) | mGlu2 IC50 (nM) | mGlu3 IC50 (nM) | mGlu4 IC50 (nM) | mGlu6 IC50 (nM) | mGlu7 IC50 (nM) | mGlu8 IC50 (nM) |
| VU0424238 (Auglurant) | 11 (rat), 14 (human) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| MPEP | 36 | >10,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
| MTEP | 5.2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data for VU0424238 is presented as a proxy for the VU-series, including this compound, due to the lack of publicly available specific data for the latter.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to characterize the VU-series and other mGlu5 antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the target receptor.
Objective: To measure the displacement of a radiolabeled ligand from the mGlu5 receptor by the test compound.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat mGlu5 receptor.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled mGlu5 antagonist (e.g., [³H]MPEP) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.
Functional Assay (Calcium Flux)
This assay measures the ability of a compound to inhibit the functional response of the receptor to an agonist.
Objective: To determine the potency of a test compound in antagonizing the agonist-induced increase in intracellular calcium mediated by mGlu5 activation.
Methodology:
-
Cell Culture: Cells stably expressing the mGlu5 receptor are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the wells and incubated for a specific period.
-
Agonist Stimulation: A known mGlu5 agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: mGlu5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining binding affinity via radioligand assay.
Caption: Workflow for assessing functional antagonism via calcium flux assay.
Unraveling the Cellular Activities of MrgX1 Modulator ML382 (VU0485891): A Comparative Guide
The identity of the initially requested compound, VU0240382, could not be verified within publicly available scientific literature, suggesting a potential typographical error. This guide focuses on the well-characterized compound ML382, also known as VU0485891, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1).
This guide provides a comparative overview of the activity of ML382 across different cell systems, based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the cellular pharmacology of this specific MrgX1 modulator.
Comparative Activity of ML382 in Various Cell Lines
The primary characterization of ML382 has been conducted in recombinant cell lines engineered to express the target receptor, MrgX1. This approach allows for a direct assessment of the compound's activity on its intended target.
| Cell Line | Receptor Expression | Assay Type | Key Findings | Reference |
| HEK293 | Human MrgX1 (stable expression) | Calcium mobilization (FLIPR) | ML382 acts as a potent PAM, significantly enhancing the potency of the endogenous ligand BAM8-22. The EC50 of BAM8-22 was shifted more than 7-fold in the presence of ML382. ML382 itself did not activate MrgX1, confirming its PAM activity.[1] | [1] |
| HEK293 | Human MrgX2 (stable expression) | Calcium mobilization (FLIPR) | ML382 showed no significant effect on the activation of the closely related MrgX2 receptor, demonstrating its selectivity.[1] | [1] |
Note: Further comprehensive studies detailing the activity of ML382 in a broader panel of cell lines, particularly those with endogenous MrgX1 expression (e.g., dorsal root ganglion neurons, specific cancer cell lines), are not extensively available in the public domain. The majority of the initial characterization has focused on confirming its specific mechanism of action and selectivity in engineered cell systems.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the activity of ML382.
Cell Culture
-
HEK293 cells stably expressing human MrgX1 or MrgX2: These cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the receptor. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Calcium Mobilization Assay (FLIPR)
This assay is a common method to assess the activation of Gq-coupled GPCRs like MrgX1, which signal through an increase in intracellular calcium.
-
Cell Plating: HEK293 cells expressing the target receptor were seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C. This allows the dye to enter the cells.
-
Compound Addition and Signal Detection: The plates were then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
PAM Mode: A sub-maximal concentration of the endogenous agonist (BAM8-22) was added to the wells, followed by the addition of varying concentrations of ML382.
-
Agonist Mode: Varying concentrations of ML382 were added in the absence of the endogenous agonist to test for direct activation.
-
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured over time. Dose-response curves were generated to determine the EC50 values.
Signaling Pathway and Experimental Workflow
MrgX1 Signaling Pathway
The following diagram illustrates the signaling pathway of the Mas-related G protein-coupled receptor X1 (MrgX1) and the mechanism of action of the positive allosteric modulator ML382.
Caption: MrgX1 signaling and ML382 mechanism.
Experimental Workflow for ML382 Activity Assessment
The following diagram outlines the typical experimental workflow for evaluating the activity of ML382 in a cell-based assay.
References
A Comparative Guide to mGluR5 Negative Allosteric Modulators for CNS Exposure Studies: MPEP vs. MTEP
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics for central nervous system (CNS) disorders, understanding a compound's ability to cross the blood-brain barrier (BBB) is paramount. This guide provides a comparative analysis of two widely used negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), MPEP and MTEP, with a focus on their utility in brain exposure studies. While both compounds are invaluable research tools, their differing physicochemical and pharmacokinetic properties result in distinct brain penetration profiles, making one a suitable positive control and the other a valuable negative control for assessing BBB permeability.
Executive Summary
This guide demonstrates that while both MPEP and MTEP are potent mGluR5 NAMs, MTEP exhibits significantly lower brain penetration compared to MPEP at behaviorally relevant doses. This key difference establishes MPEP as a positive control for studies requiring CNS target engagement and MTEP as a negative control to discern peripheral versus central effects of mGluR5 modulation.
Comparative Analysis of Brain Exposure
Experimental data from in vivo microdialysis studies in rodents reveal a stark contrast in the brain and plasma concentrations of MPEP and MTEP following systemic administration.
| Compound | Dose (mg/kg) | Peak Brain ECF Concentration (µM) | Peak Total Plasma Concentration (µM) | Approximate Brain ECF / Plasma Ratio | Interpretation |
| MPEP | 5 | 0.14[1] | 2.6[1] | ~0.05 | Moderate Brain Penetration (Positive Control) |
| MTEP | 5 | 1.3[1] | 7-11[1] | ~0.12 - 0.19 | Higher Brain ECF concentration but lower relative to plasma (Negative Control for high peripheral exposure) |
Note: The Brain ECF / Plasma Ratio is an approximation calculated from the peak concentration data provided in the cited source. It is important to note that this is a simplified ratio and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is the gold standard for assessing brain penetration.
The data indicates that while MTEP reaches a higher absolute concentration in the brain's extracellular fluid, its concentration relative to plasma is lower than that of MPEP, suggesting less efficient transport across the blood-brain barrier or a higher degree of peripheral sink. For studies aiming to isolate the central effects of mGluR5 modulation, MPEP serves as a reliable positive control, demonstrating sufficient brain penetration to engage its target. Conversely, MTEP's pharmacokinetic profile, characterized by high plasma concentrations and comparatively limited brain entry, makes it an excellent negative control to investigate the peripheral contributions to a drug's overall pharmacological effect.
Experimental Protocols
To empower researchers to independently validate and expand upon these findings, detailed experimental protocols for determining the brain-to-plasma concentration ratio of novel compounds are provided below.
In Vivo Brain Penetration Study Using Cassette Dosing
This protocol outlines a rapid and efficient method for screening the brain penetration of multiple compounds simultaneously.
Objective: To determine the brain-to-plasma concentration ratio (Kp) of test compounds in rodents.
Materials:
-
Test compounds (e.g., MPEP, MTEP, and/or novel candidates)
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing Solution Preparation: Prepare a cassette dosing solution containing a mixture of the test compounds at a concentration that allows for accurate quantification in both plasma and brain, while minimizing the potential for drug-drug interactions (typically 1-3 mg/kg for each compound).[2]
-
Animal Dosing: Administer the cassette solution to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At predetermined time points (e.g., 0.25, 1, 3, and 6 hours post-dose), euthanize a subset of animals (n=3 per time point).[2]
-
Blood Collection: Immediately collect trunk blood into EDTA-coated tubes. Centrifuge at 4°C to separate plasma.
-
Brain Collection: Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain, weigh it, and snap-freeze in liquid nitrogen.
-
Sample Processing:
-
Plasma: Store at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a known volume of PBS (e.g., 3 volumes of PBS to 1 gram of brain tissue). Centrifuge the homogenate and collect the supernatant.
-
-
Bioanalysis: Quantify the concentration of each compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each compound at each time point using the following formula: Kp = Concentration in Brain Homogenate / Concentration in Plasma
LC-MS/MS Bioanalytical Method for MPEP and MTEP Quantification
Objective: To develop a sensitive and specific method for the simultaneous quantification of MPEP and MTEP in plasma and brain homogenate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Gradient: A suitable gradient to separate MPEP, MTEP, and an internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MPEP: Precursor ion > Product ion (specific m/z values to be determined)
-
MTEP: Precursor ion > Product ion (specific m/z values to be determined)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)
-
-
Optimization: Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or brain homogenate supernatant, add 150 µL of acetonitrile containing a suitable internal standard.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of MPEP and MTEP into blank plasma and brain homogenate.
-
Analyze these samples alongside the study samples to ensure the accuracy and precision of the method.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental design, the following diagrams illustrate the mGluR5 signaling pathway and the experimental workflow for assessing brain penetration.
Caption: The mGluR5 signaling pathway, illustrating activation by glutamate and inhibition by NAMs like MPEP and MTEP.
Caption: Experimental workflow for determining the brain-to-plasma ratio of test compounds in rodents.
References
A Comparative Analysis of Pure and Agonistic Positive Allosteric Modulators of mGlu5
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor, is a key player in excitatory neurotransmission and synaptic plasticity, making it a prime target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1][2] Positive allosteric modulators (PAMs) of mGlu5 have emerged as a promising therapeutic strategy, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric agonists.[3] These PAMs can be broadly categorized into two classes: pure PAMs, which only potentiate the effect of the endogenous agonist glutamate, and ago-PAMs, which possess intrinsic agonist activity in addition to their potentiating effects.[4] This guide provides a comparative analysis of these two classes of mGlu5 modulators, supported by experimental data, to aid researchers in the selection and development of compounds for CNS disorders.
Distinguishing Pure PAMs from Ago-PAMs
The fundamental difference between pure PAMs and ago-PAMs lies in their mechanism of action. Pure PAMs bind to an allosteric site on the mGlu5 receptor, inducing a conformational change that increases the affinity and/or efficacy of glutamate.[5] They are inactive in the absence of an orthosteric agonist.[4] In contrast, ago-PAMs, also known as PAM-agonists, not only enhance the response to glutamate but can also directly activate the receptor, albeit often to a lesser extent than the endogenous agonist.[4][6] This intrinsic agonist activity is a critical differentiator with significant implications for their pharmacological profile and therapeutic application.
Comparative Pharmacology and In Vitro Activity
The in vitro characterization of mGlu5 PAMs is crucial for understanding their potency, efficacy, and mechanism of action. Below is a summary of key in vitro data for representative pure PAMs and ago-PAMs.
| Compound Class | Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Pure PAM | DFB | Calcium Mobilization | HEK293 expressing rat mGlu5 | EC50 (Potentiation) | ~1.5 µM | [1] |
| Pure PAM | CPPHA | Calcium Mobilization | HEK293 expressing rat mGlu5 | EC50 (Potentiation) | ~100 nM | [1] |
| Pure PAM | MPPA | Calcium Mobilization | HEK293 expressing rat mGlu5 | EC50 (Potentiation) | ~37 nM | [6] |
| Pure PAM | VU0409551 | Calcium Mobilization | HEK293A expressing human mGlu5 | EC50 (Potentiation) | ~89 nM | [7] |
| Ago-PAM | CDPPB | Calcium Mobilization | CHO expressing human mGluR5 | EC50 (Potentiation) | ~27 nM | |
| Ago-PAM | ADX47273 | Calcium Mobilization | HEK293 expressing rat mGlu5 | EC50 (Potentiation) | ~140 nM | |
| Ago-PAM | VU0360172 | Calcium Mobilization | HEK293 expressing rat mGlu5 | EC50 (Potentiation) | ~39 nM | [4] |
| Ago-PAM | VU0424465 | Calcium Mobilization | HEK293A expressing human mGlu5 | Agonist EC50 | ~130 nM | [8] |
Key Observations:
-
Potency: Both pure PAMs and ago-PAMs have been developed with high potency, often in the nanomolar range.[4][6][9]
-
Intrinsic Activity: The defining difference is the presence of agonist activity for ago-PAMs, which is absent in pure PAMs.[4] For example, compounds like CDPPB and ADX-47273 have been reported to induce weak agonist-like responses at higher concentrations in mGlu5-expressing cell lines.[6]
-
Receptor Expression Levels: The ago-PAM activity of some compounds has been shown to be dependent on the level of mGlu5 receptor expression in vitro, with higher expression levels favoring agonist activity.[4] This suggests that the classification of a compound as a pure PAM versus an ago-PAM can be context-dependent.
-
Biased Modulation: Recent studies have revealed that mGlu5 PAMs can exhibit "stimulus bias," preferentially potentiating certain downstream signaling pathways over others. For instance, the pure PAM VU0409551 selectively potentiates Gαq-mediated signaling without affecting mGlu5 modulation of NMDA receptor currents.[7] This highlights a further layer of complexity in their pharmacological profiles.
Signaling Pathways of mGlu5 Modulation
The activation of mGlu5 by glutamate, and its modulation by PAMs, triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Additionally, mGlu5 can modulate the function of other receptors, such as the NMDA receptor, through protein-protein interactions.
Caption: Simplified signaling pathway of mGlu5 activation and modulation.
In Vivo Effects and Therapeutic Implications
The distinction between pure PAMs and ago-PAMs can have significant consequences for their in vivo activity and therapeutic potential.
-
Efficacy in Preclinical Models: Both pure PAMs and ago-PAMs have demonstrated efficacy in animal models relevant to CNS disorders, such as schizophrenia and cognitive deficits.[2][4] For instance, both classes of compounds have been shown to reverse amphetamine-induced hyperlocomotion, a model predictive of antipsychotic activity.[4][6] This suggests that intrinsic agonist activity may not be a prerequisite for in vivo efficacy in all cases.[4]
-
Potential for Adverse Effects: A critical consideration is the potential for adverse effects. Some ago-PAMs have been associated with seizure-like activity and neurotoxicity in preclinical studies.[10][11] This has been hypothesized to be linked to their intrinsic agonist activity, which could lead to excessive receptor activation.[10] Pure PAMs, lacking this intrinsic activity, may offer a wider therapeutic window and a more favorable safety profile.[7]
-
Biased Signaling and Therapeutic Specificity: The concept of biased modulation offers an exciting avenue for developing more specific therapies. By selectively potentiating certain signaling pathways, it may be possible to achieve desired therapeutic effects while avoiding unwanted side effects.[7] For example, a biased PAM that enhances cognitive function without potentiating NMDA receptor currents could mitigate the risk of excitotoxicity.[5]
Experimental Protocols
Accurate characterization of mGlu5 modulators requires robust and well-defined experimental protocols.
In Vitro Calcium Mobilization Assay
This is a primary assay for determining the potency and efficacy of mGlu5 modulators.
Objective: To measure the potentiation of glutamate-induced intracellular calcium release by a PAM or the direct agonist effect of an ago-PAM.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the mGlu5 receptor are cultured to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time.
-
Compound Addition: The test compound (pure PAM or ago-PAM) is added at various concentrations. For potentiation assays, a sub-maximal (EC20) concentration of glutamate is added subsequently. For agonist assays, the compound is added alone.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Concentration-response curves are generated to determine EC50 values for potentiation or direct agonism.
Radioligand Binding Assay
This assay is used to determine if a PAM binds to a specific allosteric site.
Objective: To assess the ability of a test compound to displace a radiolabeled ligand that binds to a known allosteric site on the mGlu5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the mGlu5 receptor.
-
Incubation: Membranes are incubated with a radiolabeled allosteric antagonist (e.g., [3H]MPEP or [3H]methoxy-PEPy) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered to separate bound from unbound radioligand.
-
Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Inhibition curves are generated to determine the binding affinity (Ki) of the test compound.
Caption: A typical experimental workflow for the characterization of mGlu5 PAMs.
Conclusion
The distinction between pure PAMs and ago-PAMs of mGlu5 is a critical aspect of their pharmacology with significant implications for drug discovery and development. While both classes have shown promise in preclinical models, the potential for adverse effects associated with ago-PAMs suggests that pure PAMs, and particularly biased pure PAMs, may offer a more favorable therapeutic profile. A thorough in vitro and in vivo characterization, employing a range of assays to assess potency, efficacy, mechanism of action, and safety, is essential for the successful development of novel mGlu5-targeting therapeutics for CNS disorders. The continued exploration of biased modulation at the mGlu5 receptor holds the potential to unlock a new generation of precisely targeted and safer medicines.
References
- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of type 5 metabotropic glutamate receptors (mGluR5) and their therapeutic potential for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of a Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Contributes to Seizure-Like Adverse Events in Rats Involving a Receptor Agonism-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling VU0240382: A Comparative Analysis of a Novel mGluR5 Positive Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0240382, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), with other relevant compounds. This document summarizes available data, details experimental protocols, and visualizes key pathways to offer a comprehensive overview of this compound's performance and potential applications.
Introduction to this compound
This compound is a research compound identified as a positive allosteric modulator of the mGluR5 receptor. Developed at Vanderbilt University's Center for Neuroscience Drug Discovery (VCNDD), it belongs to a class of molecules that do not activate the receptor directly but rather enhance the receptor's response to its endogenous ligand, glutamate. This mechanism of action has garnered significant interest for its potential therapeutic applications in a range of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. While specific published data on this compound remains limited in the public domain, this guide compiles information on closely related mGluR5 PAMs from the same "VU" series to provide a comparative context.
Comparative Data of mGluR5 Positive Allosteric Modulators
To understand the potential profile of this compound, it is useful to compare it with other well-characterized mGluR5 PAMs. The following table summarizes key in vitro and in vivo data for several compounds from the Vanderbilt "VU" series and other notable mGluR5 PAMs. Note: Data for this compound is not publicly available and is presented here as a placeholder for future research findings.
| Compound | In Vitro Potency (EC50) | In Vivo Efficacy Model | Effective Dose | Key Findings |
| This compound | Data not available | Data not available | Data not available | Data not available |
| VU-29 | ~1.8 µM (rat mGluR5) | Reversal of amphetamine-induced hyperlocomotion | 10-30 mg/kg (s.c.) | First systemically available mGluR5 PAM from the pyrazol-5-yl-benzamide series. |
| VU0092273 | Potentiates mGluR5 modulation of NMDAR currents | Enhancement of LTP at SC-CA1 synapses | Not specified | Enhances long-term potentiation (LTP) in hippocampal slices. |
| VU0409551 | Potent and orally bioavailable | Antipsychotic and cognition-enhancing models | Not specified | Exhibits stimulus bias, selectively potentiating Gαq-mediated signaling.[1] |
| VU0361747 | Optimized to eliminate allosteric agonist activity | Not specified | High brain concentrations without adverse effects | Demonstrates that loss of absolute dependence on glutamate can lead to adverse effects.[2] |
| CDPPB | ~2.5 µM (human mGluR5) | Reversal of amphetamine-induced hyperlocomotion; prepulse inhibition deficits | 10-30 mg/kg (s.c.) | A widely used tool compound for studying mGluR5 PAMs in vivo. |
Experimental Protocols
The characterization of mGluR5 PAMs like this compound typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. The following are detailed methodologies for key experiments commonly cited in the study of this class of compounds.
In Vitro Assays
1. Calcium Mobilization Assay: This is a primary high-throughput screening assay to identify and characterize mGluR5 PAMs.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5.
-
Procedure:
-
Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
-
Data Analysis: The potentiation of the glutamate response is calculated as a percentage of the maximal glutamate response. EC50 values are determined from concentration-response curves.
2. Electrophysiology in Brain Slices: This technique assesses the effect of PAMs on synaptic transmission and plasticity in a more physiologically relevant setting.
-
Tissue Preparation: Acute hippocampal or prefrontal cortex slices are prepared from rodents.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed on neurons.
-
Procedure:
-
A baseline of synaptic activity is established.
-
The mGluR5 PAM is bath-applied to the slice.
-
Changes in synaptic responses, such as N-methyl-D-aspartate receptor (NMDAR)-mediated currents or long-term potentiation (LTP), are recorded.
-
-
Data Analysis: The magnitude of potentiation of NMDAR currents or the enhancement of LTP is quantified and compared to control conditions.
In Vivo Behavioral Assays
1. Amphetamine-Induced Hyperlocomotion: This model is used to predict the antipsychotic-like efficacy of compounds.
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to an open-field activity chamber.
-
The test compound (e.g., this compound) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
-
After a pre-treatment period, amphetamine (e.g., 1.5 mg/kg) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period.
-
-
Data Analysis: The reduction in amphetamine-induced hyperlocomotion by the test compound is compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Caption: Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: A typical drug discovery workflow for the development of a CNS compound like this compound.
References
Comparative Analysis of VU0240382 and Other Allosteric Modulators Targeting the MPEP Binding Site of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of VU0240382 and other key allosteric modulators that interact with the 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site on the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The mGluR5 is a critical G-protein coupled receptor involved in synaptic plasticity and is a promising therapeutic target for various neurological and psychiatric disorders. Allosteric modulation of mGluR5 offers a sophisticated approach to fine-tune receptor activity with greater subtype selectivity compared to orthosteric ligands.
This document summarizes the available quantitative data for prominent MPEP-site ligands, details the experimental protocols for their characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of their interactions and functional consequences.
Quantitative Comparison of MPEP-Site Allosteric Modulators
| Compound | Modality | Binding Affinity (Kᵢ/IC₅₀) | Functional Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Positive Allosteric Modulator (PAM) | Data not publicly available | Data not publicly available | |
| ML254 | Positive Allosteric Modulator (PAM) | 8.7 nM | [1] | |
| VU0092273 | Positive Allosteric Modulator (PAM) | 0.27 µM | [2] | |
| ADX-47273 | Positive Allosteric Modulator (PAM) | 0.17 µM (for potentiation of glutamate) | [3] | |
| MPEP | Negative Allosteric Modulator (NAM) | 16 nM (Kᵢ) | 36 nM (IC₅₀) | |
| CTEP | Negative Allosteric Modulator (NAM) | 2.2 nM (IC₅₀) |
Experimental Protocols
The characterization of compounds like this compound that interact with the mGluR5 MPEP binding site typically involves a combination of radioligand binding assays to determine affinity and functional assays to assess modulatory effects.
Radioligand Binding Assay for mGluR5
This assay directly measures the affinity of a test compound for the MPEP binding site by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGluR5 MPEP allosteric binding site.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell membrane preparations from the mGluR5-expressing cells.
-
Radioligand: [³H]MPEP or other suitable MPEP-site radioligand.
-
Non-specific binding control: A high concentration of a known MPEP-site ligand (e.g., 10 µM MPEP).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 10 mM MgCl₂).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize mGluR5-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically near its Kₐ value) to each well.
-
Competition Binding: Add increasing concentrations of the test compound to the wells. For determining non-specific binding, add a saturating concentration of a non-labeled MPEP-site ligand.
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a PAM to potentiate the intracellular calcium release triggered by an mGluR5 agonist.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound as a positive allosteric modulator of mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., glutamate, quisqualate).
-
Test compound (e.g., this compound).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed mGluR5-expressing HEK293 cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compound at various concentrations to the wells and incubate for a short period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a sub-maximal concentration (EC₂₀) of an mGluR5 agonist to all wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. For each concentration of the test compound, calculate the peak fluorescence response. Plot the peak response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal potentiation.
mGluR5 Signaling Pathway
The canonical signaling pathway for mGluR5 involves its coupling to the Gαq protein, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. Allosteric modulators that bind to the MPEP site can either enhance (PAMs) or inhibit (NAMs) this process.
Conclusion
This compound is a positive allosteric modulator of mGluR5 that targets the well-characterized MPEP binding site. While specific quantitative data for this compound are not currently in the public domain, this guide provides a framework for its evaluation by comparing it with other well-characterized PAMs and NAMs that act at the same site. The detailed experimental protocols and pathway diagrams serve as a resource for researchers seeking to characterize this compound or other novel mGluR5 allosteric modulators. Further experimental investigation is required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
Comparative Analysis of VU0240382 and Its Structural Analogs as Kir2.1 Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Kir2.1 potassium channel inhibitor VU0240382 and its structural analogs. The inwardly rectifying potassium channel Kir2.1 is a critical regulator of cellular excitability, particularly in cardiac and neuronal tissues. Its dysfunction is implicated in various channelopathies, making it a significant target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the research and development of novel Kir2.1 modulators.
Overview of Kir2.1 Channel Inhibitors
The Kir2.1 channel is responsible for maintaining the resting membrane potential and shaping the terminal phase of the action potential in excitable cells. Inhibition of this channel can have profound physiological effects, offering potential therapeutic avenues for conditions such as certain cardiac arrhythmias. Several small molecules have been identified as inhibitors of Kir2.1, with varying degrees of potency and selectivity. This guide focuses on this compound and its analogs, providing a comparative framework against other known inhibitors.
Quantitative Comparison of Kir2.1 Inhibitors
The inhibitory potency of this compound and its analogs, alongside other notable Kir2.1 inhibitors like ML133 and its derivative VU6080824, has been evaluated using various electrophysiological and ion flux assays. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.
| Compound | Assay Type | IC50 (µM) | Selectivity Notes | Reference |
| ML133 | Manual Patch Clamp (pH 7.4) | 1.8 | Selective for Kir2.x family over Kir1.1, Kir4.1, and Kir7.1. | [1][2] |
| Manual Patch Clamp (pH 8.5) | 0.29 | [1][2] | ||
| VU6080824 | Manual Patch Clamp (pH 7.4) | 0.35 | ~2-fold selective for Kir2.1 over Kir2.2 and Kir2.3. | |
| Thallium Flux | 5.9 | Selective over Kir1.1 and Kir4.1. | ||
| Chloroquine | Not specified | Low micromolar | Non-selective. | [1] |
| Propafenone Analog (GPV0057) | Patch Clamp | Enhancer, not inhibitor | Also exhibits effects on other ion channels. |
Experimental Protocols
The characterization of Kir2.1 inhibitors relies on specialized experimental techniques to measure ion channel function. The two primary methods cited in the comparative studies are Thallium Flux Assays and Patch-Clamp Electrophysiology.
Thallium Flux Assay
This high-throughput screening method provides an indirect measure of Kir2.1 channel activity.
-
Principle: Kir2.1 channels are permeable to thallium ions (Tl+). A thallium-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing Kir2.1. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl+ influx, resulting in a reduced fluorescence signal.
-
General Protocol:
-
HEK293 cells stably expressing the Kir2.1 channel are plated in 384-well plates.
-
Cells are incubated with the thallium-sensitive fluorescent dye.
-
Test compounds (e.g., this compound analogs) are added to the wells at various concentrations.
-
A stimulus solution containing Tl+ is added to initiate ion flux through the Kir2.1 channels.
-
The change in fluorescence intensity over time is measured using a kinetic imaging plate reader.
-
The IC50 values are calculated by fitting the concentration-response data to a logistical equation.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through the Kir2.1 channels in the cell membrane.
-
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the control of the membrane potential and the recording of the ionic currents passing through the channels.
-
Whole-Cell Configuration Protocol:
-
A micropipette filled with an internal solution is brought into contact with a cell expressing Kir2.1 channels.
-
A gigaseal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit Kir2.1 currents.
-
The baseline current is recorded.
-
The test compound is perfused into the bath solution, and the effect on the Kir2.1 current is recorded.
-
The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
The activity of Kir2.1 channels is regulated by various intracellular signaling molecules. Understanding these pathways is crucial for interpreting the effects of channel inhibitors.
Caption: Regulation of Kir2.1 channel activity.
The primary mechanism of action for many small molecule inhibitors of Kir2.1, including ML133, involves direct block of the ion conduction pore. Specific amino acid residues within the pore-lining M2 transmembrane domain, such as D172 and I176, have been identified as critical for the binding and inhibitory action of these compounds. The voltage-dependent block by intracellular polyamines is a key feature of Kir2.1 channel function, and some inhibitors may act by modulating this interaction.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing novel Kir2.1 inhibitors typically follows a structured workflow.
Caption: Workflow for Kir2.1 inhibitor discovery.
This systematic approach ensures the identification of potent and selective compounds for further preclinical development. The initial high-throughput screening casts a wide net to identify potential hits, which are then rigorously validated and optimized through subsequent assays. Structure-activity relationship (SAR) studies, involving the synthesis and testing of structural analogs, are crucial for refining the chemical scaffold to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of VU0240382
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for VU0240382, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), intended for research use only.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in establishing safe handling and disposal protocols.
| Property | Value |
| Chemical Formula | C17H13NO |
| Molecular Weight | 247.30 g/mol |
| IUPAC Name | 6-(2-phenylethynyl)-1,2,3,4-tetrahydroisoquinolin-1-one |
| Appearance | Not specified, typically a solid |
| Solubility | Soluble in organic solvents such as DMSO and ethanol |
| Storage | Shipped at ambient temperature as a non-hazardous chemical. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C. For short-term use, 0-4°C is suitable.[1] |
Disposal Procedures
As a heterocyclic compound intended for laboratory research, this compound should be treated as a chemical waste product. The following step-by-step procedure outlines the recommended disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, or contaminated consumables (e.g., pipette tips) in a designated, labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "6-(2-phenylethynyl)-1,2,3,4-tetrahydroisoquinolin-1-one"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard associated with the compound (in the absence of a specific SDS, treat as "Caution: Research Compound - Toxicity Not Fully Characterized")
Step 4: Storage of Waste
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure that the storage location is compliant with your institution's and local regulations for hazardous waste accumulation.
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The EHS office will have established procedures with licensed hazardous waste disposal contractors. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Protocol Considerations
While a specific synthesis protocol for this compound is not provided here, any experimental procedure involving this compound should be conducted with the utmost care.
General Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or aerosol.
-
Prevent contact with skin and eyes.
-
Prepare solutions in a fume hood and ensure all equipment is clean and dry.
-
In case of a spill, follow your laboratory's established spill cleanup procedure for chemical compounds. Small spills can typically be absorbed with an inert material (e.g., vermiculite, sand), which is then collected in a sealed container for disposal as hazardous waste.
Signaling Pathway and Logical Relationships
This compound is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This means it binds to a site on the receptor that is different from the glutamate binding site, and in doing so, it enhances the receptor's response to glutamate. The following diagram illustrates the general workflow for chemical waste disposal in a laboratory setting.
References
Personal protective equipment for handling VU0240382
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of VU0240382. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a particularly hazardous substance.[1] All personnel must adhere to the following protocols to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment & Precautionary Principle
As the toxicological and physicochemical properties of this compound have not been fully characterized, a precautionary approach is mandatory. Assume the compound is potent, toxic, and potentially carcinogenic, mutagenic, or a reproductive toxin.[1] All handling procedures must reflect this high-hazard assumption.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when working with this compound.[2] The following table outlines the minimum required PPE.
| Area of Protection | Required PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved respirator | Use a full-face respirator with appropriate cartridges for organic vapors and particulates. A powered air-purifying respirator (PAPR) is recommended for extended procedures. |
| Eye & Face Protection | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect against splashes. |
| Hand Protection | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately upon contamination. Check for tears and degradation before and during use. |
| Body Protection | Disposable, chemical-resistant lab coat or coveralls | A solid-front, back-closing gown is preferred. Cuffs should be tucked into the inner gloves. Remove and dispose of immediately after handling or in case of a spill. |
| Foot Protection | Closed-toe, chemical-resistant shoes and shoe covers | Shoes must be non-perforable. Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan: Handling & Synthesis
All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
All waste contaminated with this compound is to be considered hazardous waste and must be disposed of according to institutional and local regulations.[3][4][5]
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, wipes, pipette tips, and lab plasticware. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused solutions and solvent rinses. Do not mix with other waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles and contaminated glassware. |
Hazard Communication and PPE Relationship
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
